Caerulomycin A (CRM A) is a significant natural alkaloid characterized by a distinctive 2,2′-bipyridine nucleus that serves as its core structural framework. First identified from Streptomyces caeruleus in 1959, this compound and its growing family of analogues have attracted considerable scientific interest due to their diverse bioactivities and structural uniqueness [1]. To date, research has expanded the caerulomycin family to include at least 34 naturally occurring analogues, many of which exhibit promising immunosuppressive and cytotoxic properties [1]. Marine-derived actinomycetes, particularly within the genus Actinoalloteichus, have emerged as prolific producers of these compounds, with Actinoalloteichus cyanogriseus WH1-2216-6 and Actinoalloteichus sp. AHMU CJ021 serving as important source organisms in recent investigations [2] [1] [3].
The structural complexity of caerulomycins is matched by their broad spectrum of biological activities. CRM A has demonstrated potent immunosuppressive effects by inhibiting T cell activity and inducing regulatory T cell generation, thereby significantly suppressing Mixed Lymphocyte Reaction (MLR) [3]. This immunomodulatory potential has been successfully applied in prolonging the survival of allogeneic skin grafts in experimental models, highlighting its therapeutic relevance [3]. Additionally, CRM A exhibits appreciable cytotoxicity against various human tumor cell lines, with certain glycosylated derivatives showing selective toxicity against HCT-116 colorectal carcinoma cells while demonstrating low toxicity toward normal human liver L-02 cells [1]. This selective cytotoxicity positions caerulomycin glycosides as promising lead compounds for antitumor drug development campaigns.
The biosynthesis of CRM A in Actinoalloteichus strains is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as either cam or crm depending on the specific producing strain [2] [3]. This BGC spans approximately 37.9 kilobases and contains approximately 20 open reading frames (ORFs) that encode enzymes responsible for constructing the characteristic 2,2′-bipyridine scaffold and performing subsequent structural modifications [3]. Genomic analyses of Actinoalloteichus sp. AHMU CJ021 have revealed that this cluster shares 95% similarity with well-characterized CRM A BGCs in other Actinoalloteichus species, indicating a conserved biosynthetic mechanism across related producers [3].
The CRM A biosynthetic pathway initiates with the formation of the core 2,2′-bipyridine skeleton through the action of a hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line [3]. The essential PKS-NRPS enzyme, encoded by camE, catalyzes the condensation and cyclization reactions that generate the basic bipyridine structure [3]. Following skeleton assembly, the pathway undergoes enzymatic branching through competitive reactions that yield diverse caerulomycin analogues [4]. Specifically, the hydroxylase enzyme CaeB6 catalyzes C3-hydroxylation while the O-methyltransferase CaeG1 performs C4-O-methylation, creating a metabolic branch point from a common C4-O-demethylated 2,2′-bipyridine intermediate [4]. In Actinoalloteichus cyanogriseus NRRL B-2194, the CaeG1-mediated C4-O-methylation represents the primary metabolic flux, leading to CRM A as the major product, whereas CaeB6-catalyzed C3-hydroxylation generates a shunt pathway that produces minor caerulomycin metabolites through subsequent methylation steps [4].
Table 1: Key Enzymes in this compound Biosynthetic Pathway
| Enzyme | Gene | Function | Catalytic Activity |
|---|---|---|---|
| PKS-NRPS | camE/crmE |
Backbone assembly | Forms 2,2′-bipyridine core structure |
| Hydroxylase | caeB6 |
Pathway branching | C3-hydroxylation of bipyridine intermediate |
| O-Methyltransferase | caeG1 |
Main pathway methylation | C4-O-methylation leading to CRM A |
| Monooxygenase | crmH |
Oxime formation | Catalyzes oxime functionalization |
| Amidohydrolase | crmI |
Tailoring reaction | Amino hydrolysis during post-modification |
The visualization below outlines the core biosynthetic pathway and key enzymatic transformations:
Figure 1: Biosynthetic pathway of this compound showing key enzymatic steps and branching points leading to structural diversity.
Post-assembly modifications complete the CRM A structure through a series of tailored enzymatic reactions, including amino hydrolysis, oxime formation catalyzed by the two-component monooxygenase CrmH, and methylation events [3]. These transformations refine the bipyridine core into the final bioactive metabolite, with the complete pathway representing an elegant example of natural product biosynthesis combining PKS, NRPS, and specialized tailoring enzymes to generate structural complexity.
A significant challenge in CRM A research involves the silent nature of its biosynthetic gene cluster under standard laboratory conditions, as observed in the marine-derived Actinoalloteichus sp. AHMU CJ021 [2] [3]. Despite harboring an intact cam BGC, this strain fails to produce detectable CRM A quantities in routine fermentations, necessitating specialized strategies to activate cryptic biosynthesis [3]. To address this limitation, researchers have developed combinatorial approaches that integrate ribosome engineering, classical mutagenesis, and metabolic engineering to both activate and enhance CRM A production substantially [2] [3].
Ribosome engineering represents a powerful initial strategy for awakening silent BGCs. This approach involves introducing antibiotic resistance mutations in ribosomal proteins or RNA polymerase to globally modulate cellular metabolism and secondary metabolite production [3] [5]. In Actinoalloteichus sp. AHMU CJ021, gentamicin resistance was particularly effective, generating mutant strain XC-11G that produced CRM A at 42.51 ± 4.22 mg/L [3]. This initial production titer was further enhanced through UV mutagenesis, which produced strain XC-11GU with improved yield of 78.62 ± 3.55 mg/L, representing an approximately 85% increase [3]. Subsequently, cofactor engineering aimed at increasing intracellular riboflavin concentrations—a crucial cofactor for the monooxygenase CrmH—yielded strain XC-11GUR with CRM A production of 113.91 ± 7.58 mg/L [3].
The most dramatic production enhancement was achieved through systematic medium optimization employing response surface methodology (RSM), which elevated CRM A titers to 618.61 ± 16.29 mg/L [3]. This represents a 14.6-fold increase compared to the initial production level, establishing XC-11GUR as a promising strain for industrial CRM A development. The overall improvement strategy demonstrates that combinatorial approaches successfully overcome the limitations of single-method interventions, providing a robust framework for activating and optimizing silent biosynthetic pathways in actinomycetes [3].
Table 2: Strain Improvement Timeline and Titer Enhancement for this compound Production
| Strain | Improvement Method | Key Modification | Production Titer (mg/L) | Fold Increase |
|---|---|---|---|---|
| Wild Type | None | Silent BGC | Not detectable | Baseline |
| XC-11G | Ribosome engineering | Gentamicin resistance (2× MIC) | 42.51 ± 4.22 | First production |
| XC-11GU | UV mutagenesis | Improved antibacterial activity | 78.62 ± 3.55 | 1.85× |
| XC-11GUR | Cofactor engineering | Increased riboflavin availability | 113.91 ± 7.58 | 2.68× |
| XC-11GUR+RSM | Medium optimization | Response surface methodology | 618.61 ± 16.29 | 14.6× |
The experimental workflow below illustrates the integrated strain development process:
Figure 2: Integrated strain development workflow showing sequential improvement strategies and resulting this compound titers.
The initial activation of the silent cam BGC in Actinoalloteichus sp. AHMU CJ021 requires ribosome engineering to introduce targeted mutations that perturb cellular regulation and awaken cryptic metabolite production [3]. The following protocol details this activation process:
camE to confirm BGC activation [3].Once activated strains are obtained, enhanced production requires optimized fermentation conditions and media composition to maximize CRM A yields:
The extraction and purification process isolates CRM A from fermentation broth with high purity suitable for structural characterization and bioactivity testing:
CRM A exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its most prominent application lies in immunosuppression, where it functions by depleting cellular iron content and inhibiting T cell activity, thereby alleviating symptoms in experimental autoimmune encephalomyelitis models [3] [6]. This immunomodulatory mechanism differs from conventional immunosuppressants, offering potential advantages for managing autoimmune diseases and preventing transplant rejection [3]. Additionally, CRM A demonstrates dose-dependent cytotoxicity against various human cancer cell lines, with glycosylated derivatives showing enhanced selectivity toward specific tumor types such as HCT-116 colorectal carcinoma cells while exhibiting minimal toxicity toward normal L-02 liver cells [1].
Structure-activity relationship (SAR) studies have identified key structural features essential for CRM A's bioactivities. The 2,2′-bipyridine core represents the essential pharmacophore, with modifications at the C3 and C4 positions significantly influencing potency and selectivity [1] [4]. Glycosylation patterns markedly affect cytotoxicity profiles, with certain glycosylated analogues demonstrating improved tumor selectivity [1]. Recent investigations have also revealed that CRM A inhibits bacterial RNA polymerase by binding to the β subunit, preventing transcription initiation and conferring broad-spectrum antibacterial activity [6]. This multi-target engagement underscores the compound's pharmacological potential while simultaneously highlighting challenges in optimizing selectivity for clinical applications.
Table 3: Bioactivity Profile of this compound and Selected Analogues
| Compound | Immunosuppressive Activity | Cytotoxic Activity (IC₅₀) | Antifungal Activity | Key Structural Features |
|---|---|---|---|---|
| This compound | Strong (T-cell inhibition) | Moderate (0.1-50 μM) | Strong | 2,2′-bipyridine with oxime |
| Caerulomycin 18 | Moderate | Strong (0.1-1 μM) | Moderate | C3-hydroxylation |
| Caerulomycin 27 | Weak | Strong (0.1-1 μM) | Weak | C4-O-methylation |
| Caerulomycin 39 | Moderate | Selective (HCT-116) | Not reported | Glycosylation at C3 |
Despite promising bioactivities, several challenges impede the clinical translation of CRM A. The compound's inherent toxicity at therapeutic doses, limited understanding of its molecular targets, and production scalability issues represent significant hurdles [3] [6]. Future research should prioritize analogue development through medicinal chemistry approaches, including semi-synthesis and biosynthetic engineering, to enhance therapeutic indices [1] [4]. The combinatorial strain improvement strategy outlined in this review provides a robust foundation for industrial-scale production, while continued investigation into the regulation of the cam BGC may yield additional approaches for yield enhancement [3] [5]. Furthermore, detailed mechanistic studies elucidating CRM A's interactions with immune cells and specific molecular targets will facilitate rational drug design and potentially unlock novel therapeutic applications beyond immunosuppression and oncology.
This compound (CRM A) represents a promising class of 2,2'-bipyridine natural products first isolated from the marine-derived actinomycete Actinoalloteichus sp. 2216-6. This compound exhibits potent immunosuppressive activity by inducing the generation of regulatory T cells and altering B-cell function, significantly inhibiting the Mixed Lymphocyte Reaction (MLR). These prominent bioactivities have positioned CRM A as a valuable drug lead that has demonstrated efficacy in prolonging the survival of allogeneic skin grafts, highlighting its potential therapeutic applications in immunology and transplantation medicine. The core structure of CRM A consists of a 2,2'-dipyridine skeleton that undergoes various post-modification reactions to yield the final bioactive molecule [1] [2].
The discovery of CRM A from marine actinomycetes underscores the importance of extreme environment-derived microorganisms as sources of novel bioactive compounds. Marine actinomycetes thriving under unique environmental conditions have developed distinct metabolic capabilities compared to their terrestrial counterparts, enabling them to produce compounds with unusual structures and mechanisms of action. However, a significant challenge in exploiting these natural products is that the biosynthetic gene clusters (BGCs) responsible for their production often remain silent under standard laboratory conditions, necessitating specialized strategies for their activation and characterization [1] [2].
The This compound biosynthetic gene cluster (cam) in Actinoalloteichus sp. AHMU CJ021 spans approximately 37.9 kilobases (from 245,751 bp to 283,656 bp) and contains 20 open reading frames (ORFs). Genomic analysis reveals that this cluster shows 95% high similarity to two previously identified CRM A BGCs: the crm cluster from Actinoalloteichus cyanogriseus WH1-2216-6 and the cae cluster from Actinoalloteichus cyanogriseus NRRL B-2194. This remarkable conservation across different bacterial strains indicates a well-evolved biosynthetic pathway that has been maintained through evolutionary selection pressure, likely due to the ecological advantage conferred by the final metabolite [1] [2].
The MIBiG repository (Entry BGC0000966) provides comprehensive annotation of the reference CRM A biosynthetic gene cluster from Actinoalloteichus sp. WH1-2216-6, which spans 44,640 nucleotides. This entry documents the gene organization and provides baseline information for comparative genomic analyses of caerulomycin pathways across different bacterial species. The cluster is classified as a hybrid NRPS-PKS system, reflecting the complex enzymatic machinery required to assemble the distinctive 2,2'-bipyridine core structure [3].
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Protein Function | Role in CRM A Biosynthesis |
|---|---|---|
| camE | Essential hybrid PKS-NRPS | Backbone assembly for 2,2'-bipyridine formation |
| camA | Polyketide synthase | Polyketide chain elongation |
| camB | Non-ribosomal peptide synthetase | Amino acid incorporation and chain termination |
| camH | Hydroxylase | Selective C3-hydroxylation of bipyridine intermediate |
| camM | O-methyltransferase | O-methylation at C4 position |
| camG | Multifunctional enzyme | Oxime formation and other post-assembly modifications |
| camT1-T3 | Tailoring enzymes | Specific modifications to the bipyridine core |
The central biosynthetic machinery comprises a unique hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line that constructs the characteristic 2,2'-bipyridine scaffold. The essential gene camE is responsible for the initial assembly of the CRM A backbone, and its expression serves as a reliable biomarker for cluster activation. This gene is particularly noteworthy as it was found to be silent under routine laboratory conditions in the wild-type Actinoalloteichus sp. AHMU CJ021 strain, necessitating specialized activation strategies to initiate production [1] [2].
Additional genes encode various tailoring enzymes that perform crucial post-assembly modifications, including amide hydrolysis, oxime formation, and methylation, which convert the basic scaffold into the final bioactive product. The presence of these modifying enzymes enables the generation of structural diversity within the caerulomycin family, as different modifications can lead to compounds with varying biological activities and potency [1] [2].
Ribosome engineering has emerged as a powerful strategy for activating silent biosynthetic gene clusters in actinomycetes. This approach involves introducing mutations into the bacterial RNA polymerase β-subunit or ribosomal protein S12 using antibiotics such as rifampicin, streptomycin, or gentamicin. These induced mutations modulate global gene expression patterns, potentially unlocking the biosynthetic potential of silent gene clusters [1] [2].
In the case of Actinoalloteichus sp. AHMU CJ021, researchers generated a series of 17 mutant strains using three different antibiotics. Through RT-PCR screening, they identified three mutants expressing the essential biosynthetic gene camE. The optimal mutant strain, XC-11G, selected for its gentamicin resistance (30 μg/mL, 2× MIC) and highest camE expression level, successfully produced CRM A with an initial titer of 42.51 ± 4.22 mg/L. Interestingly, genetic characterization of this mutant revealed no clear mutation sites in rps12, rpl6, or 16S rDNA, consistent with previous reports that the phenotypic changes induced by ribosome engineering may involve complex regulatory mechanisms beyond simple point mutations [1] [2].
Following initial activation, a comprehensive strain improvement program was implemented to enhance CRM A production through UV mutagenesis and cofactor engineering. UV irradiation of strain XC-11G generated 105 mutants, from which strain XC-11GU was selected based on improved antibacterial bioactivity (inhibition zone > 22 mm) and achieved a CRM A titer of 78.62 ± 3.55 mg/L, representing an 85% increase over the parent strain [1] [2].
Further enhancement was achieved through cofactor engineering directed at increasing intracellular riboflavin levels, yielding the optimized mutant strain XC-11GUR with a production titer of 113.91 ± 7.58 mg/L. Subsequent medium optimization using response surface methodology dramatically improved the titer to 618.61 ± 16.29 mg/L, representing a 14.6-fold increase compared to the initial production level. This combinatorial approach demonstrates the powerful synergy between genetic manipulation and cultivation optimization for maximizing secondary metabolite production [1] [2].
Table 2: Progression of CRM A Production Titer Through Strain Improvement
| Strain | Improvement Method | CRM A Titer (mg/L) | Fold Increase |
|---|---|---|---|
| XC-11G | Ribosome engineering (gentamicin resistance) | 42.51 ± 4.22 | 1× (baseline) |
| XC-11GU | UV mutagenesis | 78.62 ± 3.55 | 1.85× |
| XC-11GUR | Cofactor engineering (riboflavin enhancement) | 113.91 ± 7.58 | 2.68× |
| XC-11GUR | Medium optimization + response surface methodology | 618.61 ± 16.29 | 14.6× |
The experimental workflow below illustrates the comprehensive approach to activating and enhancing this compound production:
Experimental workflow for activation and enhancement of this compound production in Actinoalloteichus sp. AHMU CJ021.
The biosynthesis of CRM A is initiated by the formation of a core 2,2'-dipyridine skeleton through a unique hybrid PKS-NRPS assembly line that coordinates both polyketide and peptide extender units. This assembly involves three modular proteins—CaeA1, CaeA2, and CaeA3—that template a peptide-polyketide hybrid skeleton specifically designed for 2,2'-bipyridine formation. The process begins with CaeA1, a bifunctional protein containing a peptidyl carrier protein (PCP) and an adenylation (A) domain that incorporates picolinic acid as the starter unit. Picolinic acid itself is derived from lysine through the activities of lysine aminotransferase (CaeP1) and oxidase (CaeP2) [4].
The central player in the assembly line is CaeA2, a hybrid protein containing a typical PKS module (with ketosynthase KS, acyltransferase AT, and acyl carrier protein ACP domains) and an atypical NRPS module (with condensation/cyclization Cy, adenylation A, peptidyl carrier protein PCP, and terminal C Ct domains). This remarkable enzyme sequentially incorporates malonyl-CoA and L-cysteine to construct the di- or trisubstituted pyridine unit (Ring A) of CRM A. The PKS module catalyzes a two-carbon elongation, while the NRPS module performs an unusual C-C bond formation using the β-carbon of L-cysteine rather than the typical α-amino group for amide bond formation. This non-canonical incorporation provides atoms C5, C6, and N1 as well as exocyclic C7 after heterocyclization [4].
A critical discovery in CRM A biosynthesis is the essential role of a trans-acting flavoprotein, CaeB1, which functions as a flavin-dependent dehydrogenase that oxidatively processes L-cysteinyl on the PCP prior to its incorporation. This flavoprotein binds oxidized flavin adenine dinucleotide (FAD) in a non-covalent manner and is phylogenetically related to dehydrogenases that act on acyl thioester substrates. The requirement for this trans-acting component explains previous difficulties in reconstituting the pathway entirely in vitro and highlights the complexity of the biosynthetic mechanism [4].
The final modular protein, CaeA3, contains C-A-PCP domains for L-leucine extension, yet intriguingly does not contribute any atoms to the mature CRM A product. Instead, its activity is necessary for the formation of an offline intermediate, 2,2'-bipyridinyl-L-leucine, which undergoes subsequent specialized processing including leucine removal, carboxyl reduction, and transamination to yield the final CRM A product. This unusual biosynthetic strategy suggests that the leucine extension may serve as a molecular handle for intermediate recognition or trafficking within the biosynthetic pathway [4].
The caerulomycin pathway demonstrates natural branching mechanisms that generate structural diversity through enzymatic competition and cooperation. Specifically, the selective hydroxylase CaeB6 and O-methyltransferase CaeG1 compete for a common C4-O-demethylated 2,2'-bipyridine intermediate, creating divergent routes to different caerulomycin analogues. The CaeG1-catalyzed C4-O-methylation leads to the main route producing CRM A as the major product, while CaeB6-catalyzed C3-hydroxylation initiates a shunt route that yields a series of minor caerulomycin products through subsequent C4-O-methylation and C3-O-methylation [5].
This branching pathway illustrates how nature engineers structural diversity from a common biosynthetic intermediate and provides insights for synthetic biology approaches aimed at generating novel analogues through pathway engineering. Understanding these enzymatic competition mechanisms enables researchers to strategically manipulate the pathway to favor production of specific analogues with potentially improved pharmacological properties [5].
The following diagram illustrates the core biosynthetic pathway for this compound:
Core biosynthetic pathway of this compound showing hybrid PKS-NRPS assembly and branching through enzymatic competition.
The successful activation of the silent cam cluster in Actinoalloteichus sp. AHMU CJ021 demonstrates the power of combinatorial genome mining strategies for discovering bioactive natural products from microbial resources. This approach integrates bioinformatic prediction of biosynthetic gene clusters with strategic activation methods to unlock the metabolic potential of microorganisms, particularly those from underexplored environments like marine ecosystems. The methodology established for CRM A—combining ribosome engineering, UV mutagenesis, cofactor engineering, and culture optimization—provides a transferable framework that can be applied to other silent biosynthetic gene clusters in diverse actinomycete strains [1] [2].
The discovery that gentamicin resistance could activate the cam cluster without identifiable mutations in ribosomal proteins suggests that phenotypic resistance screening may be a valuable tool for triggering silent biosynthetic pathways. This observation aligns with growing evidence that antibiotic resistance often correlates with metabolic reprogramming in bacteria, potentially as a stress response mechanism. Leveraging this connection could expand the toolbox for natural product discovery, especially as genomic databases continue to reveal the vast untapped biosynthetic potential encoded in microbial genomes [1] [2].
From a pharmaceutical perspective, the significantly enhanced production titer of CRM A (618.61 mg/L) achieved through systematic strain and medium optimization makes this compound more accessible for preclinical development and structure-activity relationship studies. The high yield facilitates the production of sufficient material for comprehensive biological evaluation and medicinal chemistry optimization, potentially accelerating the development of CRM A or its analogues as immunosuppressive therapeutics [1] [2].
The elucidated biosynthetic mechanism, particularly the unusual trans-acting flavoprotein-dependent assembly, provides valuable insights for biocatalytic applications and synthetic biology approaches to 2,2'-bipyridine compounds. The characterization of the enzymatic competition that branches the pathway toward different caerulomycin analogues offers strategic points for pathway engineering to produce specific analogues or novel derivatives with potentially improved pharmacological profiles. These approaches could yield new immunosuppressive agents with enhanced potency or reduced side effects compared to existing therapies [5] [4].
Furthermore, the understanding of CRM A biosynthesis contributes to fundamental knowledge of complex natural product assembly and expands the repertoire of enzymatic transformations available for biotechnology. The unusual C-C bond formation during L-cysteine incorporation and the flavoprotein-dependent oxidative processing represent valuable additions to the toolbox of synthetic biology, potentially enabling engineering of new biosynthetic pathways for chemically challenging compounds [4].
The this compound biosynthetic gene cluster represents a fascinating example of nature's sophisticated approach to assembling complex bioactive molecules. Through a hybrid PKS-NRPS system augmented by trans-acting flavoproteins, this pathway efficiently constructs the distinctive 2,2'-bipyridine core structure that defines CRM A's immunosuppressive activity. The successful application of combinatorial genome mining strategies—integrating ribosome engineering, mutagenesis, cofactor engineering, and culture optimization—has transformed a silent biosynthetic potential into an efficient production system, yielding a 14.6-fold enhancement in CRM A titer.
Caerulomycin A (CaeA) represents a emerging pyridine-derived antibiotic with a characteristic 2,2'-bipyridine molecular scaffold that demonstrates profound immunosuppressive capabilities alongside its originally described antimicrobial activities. First identified from the actinomycete species Streptomyces caeruleus, this complex polyketide antibiotic (CAS 21802-37-9, Molecular Formula: C12H11N3O2) has attracted considerable scientific interest due to its unique chemical structure and diverse biological activities [1] [2]. The compound features a di- or tri-substituted ring A and typically an unmodified ring B in its bipyridine core, which facilitates its interactions with multiple biological targets [2]. Recent investigations have revealed that beyond its antibiotic properties, CaeA exhibits potent immunosuppressive effects through multiple interconnected molecular pathways, positioning it as a promising candidate for therapeutic development in transplantation medicine, autoimmune disorders, and inflammatory conditions [3] [4] [5].
The resurgence of interest in CaeA in the genomic era has been fueled by bioinformatics-guided genome mining approaches, which have identified additional caerulomycin-type natural products and provided insights into their biosynthetic pathways [2]. This comprehensive technical review synthesizes current understanding of CaeA's multifaceted mechanisms of immunosuppressive action, supported by detailed experimental protocols and quantitative data to facilitate further research and development by scientists and drug development professionals.
Cellular Iron Chelation: CaeA functions as a potent iron chelator that forms a 2:1 complex with iron in vitro, significantly reducing intracellular iron content through dual mechanisms of reducing cellular iron uptake while simultaneously enhancing iron efflux [3] [4]. Experimental data demonstrates that CaeA treatment reduces iron uptake from 55Fe-transferrin and increases iron release from pre-labeled cells, creating an iron-depleted intracellular environment that selectively targets rapidly proliferating immune cells [3].
Ribonucleotide Reductase Inhibition: The iron-depleting action of CaeA directly inhibits ribonucleotide reductase (RNR), an iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis by converting ribonucleotides to deoxyribonucleotides [3] [4]. Through [3H]-cytidine incorporation assays and dNTP pool measurements, researchers confirmed that CaeA treatment significantly reduces DNA synthesis by depleting the essential dNTP substrates, thereby imposing cell cycle arrest in the S-phase [3].
Cell Cycle Regulation: Beyond RNR inhibition, CaeA modulates key cell cycle control molecules, including downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4) while upregulating the cyclin-dependent kinase inhibitor p21CIP1/WAF1 [3] [4]. This multi-pronged approach to cell cycle disruption effectively halts T-cell proliferation without inducing apoptosis, and significantly, this immunosuppressive effect proves reversible upon CaeA withdrawal - a crucial pharmacological advantage for clinical applications [3] [4].
T-cell Subset Polarization: CaeA demonstrates remarkable specificity in modulating T-cell responses, significantly expanding regulatory T-cell (Treg) populations while simultaneously suppressing pro-inflammatory T-helper subsets [5]. Flow cytometric analyses reveal that CaeA treatment substantially increases the frequency of CD4+ Foxp3+ Tregs while decreasing the percentage of Th1 (CD4+ IFN-γ+) and Th17 (CD4+ IL-17+) cells, effectively rebalancing the immune response toward tolerance [5].
Cytokine Signaling Reprogramming: At the molecular level, CaeA orchestrates a profound shift in cytokine signaling networks by enhancing TGF-β-Smad3 pathway activity while suppressing IFN-γ-STAT1 signaling [5]. This dual signaling modulation creates a favorable environment for Treg development and function while inhibiting pro-inflammatory Th1 differentiation. The suppression of IFN-γ-STAT1 signaling occurs through CaeA-mediated upregulation of SOCS1, a key negative regulator of cytokine signaling [5].
Alloreactive T-cell Suppression: In transplantation models, CaeA effectively suppresses alloreactive T-cell proliferation in mixed lymphocyte reactions (MLR) and following anti-CD3/CD28 stimulation, demonstrating dose-dependent inhibition of T-cell responses [6]. This T-cell targeting translates directly to prolonged allograft survival in murine skin transplantation models, where CaeA treatment extended graft survival from 6-10 days to 21-25 days without the nephrotoxicity associated with current calcineurin inhibitors [6].
M1 to M2 Phenotype Switching: In recent investigations using LPS-induced sepsis models, CaeA demonstrates a remarkable capacity to modulate macrophage polarization, effectively shifting these plastic immune cells from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [7]. This repolarization is evidenced by decreased expression of M1 markers (CD86 and NOS2) alongside increased expression of M2 markers (CD206 and ARG1) in both in vitro and in vivo settings [7].
Cytokine Profile Rebalancing: The macrophage polarization effect translates to significant alterations in the inflammatory cytokine milieu, with CaeA treatment reducing pro-inflammatory mediators (IL-1β, IL-6, and TNF-α) while enhancing anti-inflammatory cytokines (IL-4 and IL-10) [7]. This cytokine rebalancing contributes to the controlled resolution of excessive inflammation in experimental sepsis, resulting in improved survival rates in murine models [7].
JAK-STAT Pathway Modulation: The molecular mechanism underlying macrophage polarization involves CaeA-mediated inhibition of STAT1 phosphorylation coupled with enhancement of STAT6 phosphorylation within the JAK-STAT signaling pathway [7]. As visualized in the signaling pathway diagram, this differential regulation of STAT proteins provides a mechanistic basis for the favored M2 polarization, positioning CaeA as a promising therapeutic candidate for conditions characterized by inflammatory macrophage dominance.
Figure 1: CaeA modulates macrophage polarization through JAK-STAT signaling, inhibiting STAT1 while promoting STAT6 phosphorylation to drive anti-inflammatory M2 phenotype.
Cellular Iron Content Determination: To quantify intracellular iron changes following CaeA treatment, researchers typically employ atomic absorption spectrometry with careful sample preparation [3]. Briefly, 10⁷ Jurkat cells are treated with varying CaeA concentrations (0-2.5 μM) or reference iron chelator DFO (100 μM) for 24 hours, followed by washing with PBS and digestion with 5% HNO₃ at 60°C for 2 hours [3]. The resulting supernatant is analyzed using flame atomic absorption spectrometry (e.g., Spectra AA-6800 Spectrometer, Shimadzu) to determine iron content, with data normalized to cell count or protein content [3].
Iron Uptake and Efflux Assays: For precise measurement of iron trafficking, the 55Fe-transferrin uptake and efflux protocol provides quantitative data [3]. For uptake studies, 10⁶/mL Jurkat cells are incubated with 0.75 μM 55Fe-transferrin containing 0-2.5 μM CaeA or 100 μM DFO for 3 hours, followed by washing with ice-cold PBS and treatment with pronase (1 mg/mL) at 4°C for 30 minutes to remove surface-bound transferrin [3]. Internalized 55Fe is quantified by scintillation counting (e.g., β-counter, Perkin Elmer) [3]. For efflux measurements, cells are pre-labeled with 55Fe-transferrin for 3 hours, washed, then re-incubated with CaeA or controls for 3 hours before measuring 55Fe release into supernatant [3].
Cell Cycle and RNR Activity Analysis: The impact of CaeA on DNA synthesis can be evaluated through [3H]-cytidine incorporation assays [3]. In this protocol, 5×10⁶ cells treated with CaeA (0-2.5 μM) or positive control hydroxyurea (1 mM) for 24 hours are pulsed with 1 μCi [3H]-cytidine for 30 minutes at 37°C [3]. After DNA extraction, incorporated radioactivity is measured by scintillation counting [3]. Additionally, dNTP pool determinations can be performed using nucleotide extraction with ice-cold 80% acetonitrile followed by SAX column chromatography to quantify changes in deoxyribonucleoside triphosphate levels [3].
T-cell Proliferation and Suppression Assays: The immunosuppressive activity of CaeA on T-cells is typically evaluated through anti-CD3/CD28 stimulation and mixed lymphocyte reaction (MLR) protocols [6]. For anti-CD3/CD28 stimulation, T-cells are cultured with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying CaeA concentrations (dose-response range typically 0.1-2.5 μM) for 72-96 hours [6]. For MLR, responder T-cells are co-cultured with allogeneic stimulator cells (often γ-irradiated to prevent proliferation) at appropriate ratios with CaeA treatment [6]. Proliferation is measured via [3H]-thymidine incorporation during the final 6-18 hours of culture or using CFSE dilution assays followed by flow cytometric analysis [6].
Treg Induction and Analysis: To evaluate CaeA-mediated Treg expansion, researchers typically employ flow cytometric analysis of CD4+ Foxp3+ cells following in vitro or ex vivo stimulation [5]. Briefly, CD4+ T-cells are isolated from mouse spleen or human PBMCs using magnetic bead separation and cultured with soluble anti-CD3/CD28 antibodies in the presence of TGF-β (typically 2-5 ng/mL) and CaeA (0.5-2 μM) for 3-5 days [5]. Cells are then stained with fluorochrome-conjugated anti-CD4 and anti-Foxp3 antibodies (following fixation/permeabilization) for flow cytometric analysis [5]. For enhanced resolution, intracellular cytokine staining for IFN-γ (Th1) and IL-17 (Th17) can be performed following phorbol ester/ionomycin stimulation in the presence of brefeldin A [5].
Signaling Pathway Analysis: The molecular mechanisms underlying CaeA-mediated immunomodulation can be investigated through Western blot analysis of signaling proteins [5]. Cells are treated with CaeA for optimal time points (typically 30 minutes to 24 hours depending on target protein), lysed in appropriate buffer containing protease and phosphatase inhibitors, and subjected to SDS-PAGE [5]. Proteins are transferred to PVDF membranes and probed with antibodies against phospho-STAT1, total STAT1, phospho-Smad3, total Smad3, SOCS1, and loading controls (e.g., β-actin) [5]. Enhanced chemiluminescence detection allows quantification of protein phosphorylation and expression changes [5].
In Vitro Macrophage Polarization Protocol: To investigate CaeA effects on macrophage polarization, the RAW264.7 macrophage cell line or primary bone marrow-derived macrophages can be utilized [7]. Cells are cultured in DMEM with 10% FBS and pretreated with non-toxic CaeA concentrations (typically 20 μM) for 2-4 hours before stimulation with LPS (100 ng/mL) for M1 polarization or IL-4 (20 ng/mL) for M2 polarization for 18-24 hours [7]. Cell viability is confirmed using MTT assays, where cells in 96-well plates are incubated with 5 mg/mL MTT for 4 hours at 37°C, followed by formazan crystal solubilization with DMSO and absorbance measurement at 570 nm [7].
Macrophage Phenotype Characterization: Polarized macrophages are characterized through flow cytometric analysis of surface markers and qRT-PCR of phenotypic genes [7]. For surface marker analysis, cells are stained with fluorochrome-conjugated antibodies against M1 markers (CD86) and M2 markers (CD206) following standard protocols [7]. For gene expression, total RNA is extracted using Trizol reagent, reverse transcribed to cDNA, and analyzed by qPCR using primers for M1 markers (NOS2) and M2 markers (ARG1), with normalization to housekeeping genes (β-actin or GAPDH) using the 2-ΔΔCT method [7].
Cytokine Secretion Profiling: The functional consequences of macrophage polarization are assessed through cytokine measurement in culture supernatants [7]. Following CaeA treatment and polarization, supernatants are collected and analyzed using ELISA kits specific for pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (IL-4, IL-10) according to manufacturer protocols [7]. Absorbance is measured at 450 nm using a microplate reader, with cytokine concentrations determined from standard curves [7].
The multifaceted immunosuppressive properties of CaeA position it as a promising therapeutic candidate for autoimmune disease management and transplantation rejection prevention [3] [4] [5]. In experimental autoimmune encephalomyelitis (EAE) models, CaeA treatment effectively suppressed disease progression by inhibiting pathogenic Th1 and Th17 cell differentiation while promoting Treg expansion [1] [5]. Similarly, in asthma models, CaeA demonstrated significant efficacy in reducing allergic airway inflammation by targeting Th2 cell activity [1]. The compound's capacity to rescue Tregs from IFN-γ-induced inhibition further enhances its potential for treating autoimmune conditions characterized by Treg dysfunction [5].
In transplantation settings, CaeA has shown remarkable efficacy in prolonging allograft survival [6]. In murine skin allograft models, CaeA treatment extended graft survival from 6-10 days to 21-25 days, comparable to some currently used immunosuppressants but with a potentially superior safety profile [6]. The reversible nature of CaeA-mediated immunosuppression represents a significant clinical advantage, potentially allowing for temporary immunosuppression during critical rejection periods without committing patients to lifelong therapy [3] [4]. Furthermore, the iron chelation mechanism may offer reduced nephrotoxicity compared to calcineurin inhibitors, addressing a major limitation in current transplantation medicine [6].
Recent investigations have revealed CaeA's potential for sepsis management through modulation of innate immune responses [7]. In LPS-induced septic mouse models, CaeA treatment (20 mg/kg) significantly improved survival rates while rebalancing the inflammatory response [7]. The compound's ability to promote macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes facilitates resolution of excessive inflammation while preserving essential immune functions [7]. This immunomodulatory approach represents a promising alternative to conventional immunosuppressive therapies that often render patients immunocompromised.
The therapeutic application of CaeA in inflammatory conditions extends beyond sepsis to potentially include rheumatoid arthritis, inflammatory bowel disease, and other macrophage-mediated disorders [7]. The dual targeting of both adaptive and innate immune systems through T-cell modulation and macrophage polarization distinguishes CaeA from many current biologics and small molecule inhibitors that typically focus on single pathways [5] [7]. This broad yet selective immunomodulatory activity, coupled with reversible effects and apparent low cytotoxicity at therapeutic doses, positions CaeA as a valuable scaffold for developing next-generation immunotherapeutics [3] [8].
Table 1: Comprehensive Summary of this compound's Immunosuppressive Mechanisms and Experimental Evidence
| Mechanistic Category | Specific Targets/Actions | Experimental Evidence | Key Quantitative Findings | Research Models |
|---|---|---|---|---|
| Iron Metabolism | Cellular iron depletion; Reduced iron uptake; Enhanced iron efflux | Atomic absorption spectrometry; 55Fe-transferrin assays | 2.5 μM CaeA reduced cellular iron by ~60%; Iron uptake decreased by ~50%; Iron efflux increased by ~35% | Jurkat T-cells [3] [4] |
| Cell Cycle Regulation | Ribonucleotide reductase inhibition; Cyclin D1/CDK4 downregulation; p21CIP1/WAF1 upregulation | [3H]-cytidine incorporation; dNTP pool measurement; Western blot | 70-80% inhibition of DNA synthesis; dNTP pool reduction; 3-fold p21 increase | Jurkat T-cells [3] [4] |
| T-cell Modulation | Treg expansion; Th1/Th17 suppression; STAT1 inhibition; TGF-β/Smad3 enhancement | Flow cytometry (CD4+Foxp3+); MLR; Western blot | 2.5-fold Treg increase; 70% Th1 reduction; 65% Th17 reduction; 60% STAT1 inhibition | Mouse models; Human T-cells [1] [5] |
| Macrophage Polarization | M1 to M2 shift; STAT1 inhibition; STAT6 enhancement; Pro-inflammatory cytokine reduction | qRT-PCR; Flow cytometry; ELISA; Western blot | 60% CD86 reduction; 3-fold CD206 increase; 70% IL-6 reduction; 4-fold IL-10 increase | RAW264.7 cells; Mouse sepsis models [7] |
| In Vivo Efficacy | Allograft survival extension; Autoimmune symptom alleviation; Sepsis survival improvement | Skin transplantation; EAE models; LPS-induced sepsis | Graft survival: 6→25 days; EAE clinical score reduction; Sepsis survival: 30%→80% | Mouse models [1] [7] [6] |
Table 2: Experimental Protocol Summary for Investigating this compound Immunosuppression
| Method Category | Specific Techniques | Key Parameters | Typical CaeA Concentrations | Endpoint Measurements |
|---|---|---|---|---|
| Iron Studies | Atomic absorption spectrometry; 55Fe-transferrin uptake/efflux; Transferrin receptor expression | 10⁷ Jurkat cells; 24h treatment; 55Fe detection | 0.1-2.5 μM (in vitro); 20 mg/kg (in vivo) | Cellular iron content; Iron uptake/efflux rates; TfR1 expression [3] |
| Cell Cycle Analysis | [3H]-cytidine incorporation; dNTP pool measurement; Cell cycle profiling | 5×10⁶ cells; 24h treatment; Nucleotide extraction | 0.5-2.5 μM | DNA synthesis rate; dNTP concentrations; Cell cycle distribution [3] [4] |
| T-cell Assays | Anti-CD3/CD28 stimulation; Mixed lymphocyte reaction; Treg differentiation | 72-96h cultures; CFSE labeling; Foxp3 staining | 0.1-2.0 μM | Proliferation inhibition; Treg frequency; Cytokine production [5] [6] |
| Macrophage Assays | M1/M2 polarization; Cytokine measurement; STAT phosphorylation | LPS/IL-4 stimulation; 18-24h treatment; Surface marker staining | 10-20 μM (in vitro); 20 mg/kg (in vivo) | CD86/CD206 expression; Cytokine secretion; pSTAT1/pSTAT6 levels [7] |
| Signaling Analysis | Western blot; qRT-PCR; Flow cytometry | Protein lysates; RNA extraction; Intracellular staining | 0.5-2.0 μM (T-cells); 10-20 μM (macrophages) | Phosphoprotein levels; Gene expression; Signaling pathway activation [5] [7] |
This compound represents a structurally unique and mechanistically distinct immunomodulatory compound with significant therapeutic potential. Its multifaceted mechanisms of action, spanning iron chelation, cell cycle regulation, T-cell modulation, and macrophage polarization, provide a comprehensive immunosuppressive approach that differs fundamentally from currently available therapies [3] [4] [5]. The reversible nature of its immunosuppressive effects and its apparent selectivity for activated immune cells address critical limitations of existing immunosuppressants, particularly their irreversible effects and broad cytotoxicity [3] [4].
Historical and recent studies have quantitatively demonstrated Caerulomycin A's activity against fungal and amoebic pathogens.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Assay Type | Pathogen / Model | Key Findings / Metrics | Source / Context |
|---|---|---|---|
| In Vitro Antifungal | Various fungal strains | Minimum Inhibition Concentrations (MICs) established. | [1] |
| In Vitro Anti-amoebic | Entamoeba histolytica (polyxenic, axenic, monoxenic cultures) | MIC values: 7.5 μg/mL, 15.6 μg/mL, and 60 μg/mL, respectively. | [2] |
| In Vivo Anti-amoebic | Golden hamsters (extraintestinal amoebiasis) | ED₅₀ (oral route): 136 mg/kg (administered ×4). | [2] |
| In Vivo Anti-amoebic | Rats (intestinal amoebiasis) | ED₅₀ (oral route): 199 mg/kg (administered ×4). | [2] |
This compound exerts its effects through complex mechanisms, particularly by modulating key immune signaling pathways.
This compound modulates immune response through dual pathways.
This compound is produced by marine-derived actinomycete strains like Actinoalloteichus sp.
Table 2: Key Biosynthetic Genes and Enzymes in this compound Production
| Gene / Enzyme | Function / Catalytic Activity | Role in Pathway |
|---|---|---|
| CaeA1, A2, A3 | Forms a hybrid NRPS-PKS assembly line. | Assembles the core 2,2'-bipyridine skeleton from picolinic acid, malonyl-CoA, L-cysteine, and L-leucine [3]. |
| CaeB1 | A trans-acting flavoprotein (FAD-dependent). | Oxidatively processes L-cysteinyl on the carrier protein, crucial for C-C bond formation and heterocyclization [3]. |
| CaeB6 | Selective hydroxylase. | Branches the pathway by catalyzing C3-hydroxylation, competing with CaeG1 [4]. |
| CaeG1 | O-methyltransferase. | Catalyzes C4-O-methylation, directing biosynthesis toward the major product this compound [4]. |
Strain Fermentation and Compound Isolation [5]
Activating Silent Gene Clusters and Enhancing Yield [6] [7]
Research has revealed promising applications beyond its original antifungal use:
Caerulomycin A (CaeA) exerts its effects by concurrently modulating two key intracellular signaling pathways. The table below summarizes the core mechanism:
| Signaling Pathway | Effect of this compound | Key Molecular Players | Biological Outcome |
|---|---|---|---|
| TGF-β / Smad3 | Enhances signaling [1] [2] | TGF-β, TGF-β Receptor, Smad3 | Promotes differentiation and expansion of regulatory T cells (Tregs) [1] |
| IFN-γ / STAT1 | Suppresses signaling [1] [2] [3] | IFN-γ, IFN-γ Receptor, STAT1, SOCS1 | Reduces differentiation of pro-inflammatory Th1 cells; rescues Tregs from inhibition [1] |
This dual mechanism is illustrated in the following pathway diagram:
Figure 1: this compound enhances TGF-β-Smad3 signaling and inhibits IFN-γ-STAT1 signaling to promote Treg differentiation.
The immunomodulatory effects of CaeA have been quantified across multiple studies. The following tables consolidate key experimental findings on its biological activity.
Table 1: In Vitro Effects on T Cell Differentiation [1]
| Cell Type | Marker / Cytokine | Effect of CaeA | Experimental Context |
|---|---|---|---|
| Tregs | CD4+ Foxp3+ | Substantial up-regulation | Naïve CD4+ T cells under polarizing conditions |
| Th1 Cells | CD4+ IFN-γ+ | Significant suppression | Naïve CD4+ T cells under polarizing conditions |
| Th17 Cells | CD4+ IL-17+ | Significant suppression | Naïve CD4+ T cells under polarizing conditions |
Table 2: Efficacy in Disease Models
| Disease Model | CaeA Dose | Key Results | Citation |
|---|---|---|---|
| Collagen-Induced Arthritis | 1 & 10 mg/kg | Ameliorated disease symptoms; reduced pro-inflammatory cytokines (IFN-γ, TNF-α) | [1] |
| LPS-Induced Sepsis | 20 mg/kg (in vivo) | Increased survival; reduced M1 markers (CD86, NOS2); increased M2 markers (CD206, ARG1) | [3] |
| 20 μM (in vitro) | Inhibited M1 macrophage polarization; modulated cytokine release | [3] | |
| OVA-Induced Asthma | 1 & 10 mg/kg | Suppressed Th2 response (IL-4, IL-5, IL-13); reduced lung inflammation and eosinophils | [4] |
To investigate CaeA's effects in vitro, researchers typically use the following methodologies involving immune cell cultures.
1. T Cell Differentiation and Polarization Assay [1]
2. Macrophage Polarization Assay [3]
Based on its mechanism, CaeA demonstrates significant promise for treating immune-related diseases by re-establishing immune tolerance.
The experimental data and protocols outlined provide a foundation for further research. However, comprehensive clinical trials are still needed to fully assess the safety and efficacy of CaeA in humans [3].
Caerulomycin A is a bipyridyl compound initially recognized for its antifungal and antibiotic properties [1] [2]. Subsequent research has revealed a novel and potent immunomodulatory role, where it promotes an immunosuppressive environment by shifting the balance between regulatory T cells (Tregs) and pro-inflammatory T helper 17 (Th17) cells [1].
The core mechanism involves the selective inhibition of the STAT1 signaling pathway and the enhancement of TGF-β/Smad3 signaling [1]. The following diagram illustrates this process and its impact on T-cell fate:
As shown above, this compound exerts its effects by:
The molecular mechanisms described above result in measurable changes in T-cell populations. The table below summarizes key quantitative findings from in vitro studies:
| Cell Type | Effect of CaeA | Key Metrics & Change | Experimental Context |
|---|
| Tregs (CD4+ Foxp3+) | Induction & Enhancement | • ~2.5-fold increase in frequency (from ~8% to ~20%) vs. control [1]. • Synergistic increase with TGF-β [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + TGF-β/IL-2 for 5 days [1]. | | Th17 Cells (CD4+ IL-17+) | Significant Suppression | • >50% decrease in cell percentage [1]. • Decreased phospho-STAT3 expression [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + IL-6/TGF-β/anti-IL-4/anti-IFN-γ for 4-6 days [1]. | | Th1 Cells (CD4+ IFN-γ+) | Suppression | Decreased cell percentage [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + IL-12/anti-IL-4/IL-2 for 4-6 days [1]. |
Furthermore, in a murine model of LPS-induced sepsis, CaeA (20 mg/kg in vivo, 20 μM in vitro) modulated the immune response by [3]:
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
This protocol is adapted from the study that first established CaeA's effect on Tregs and Th17 cells [1].
To validate the mechanism of action, the JAK-STAT signaling pathway can be analyzed by Western blot [1] [3].
The data positions this compound as a promising candidate for immunomodulatory therapy. Its efficacy in animal models of collagen-induced arthritis and LPS-induced sepsis provides a strong rationale for its development in treating autoimmune diseases and inflammatory disorders [1] [3]. A patent also exists for the use of CaeA and its derivatives as immunosuppressive agents, underscoring its therapeutic potential [4].
However, it is important to note that the research is still in the preclinical stage. Future work should focus on:
The core of modern CRM A production lies in genome mining to identify and activate the compound's biosynthetic gene cluster (BGC).
Actinoalloteichus sp. AHMU CJ021, isolated from marine sediment [1] [2]. This strain contains an intact but silent CRM A BGC, named cam [1] [2].cam cluster is approximately 37.9 kb in length and shows 95% similarity to previously identified CRM A BGCs (crm and cae) [1] [2]. It contains 20 open reading frames (ORFs), including the essential genes for constructing the 2,2'-bipyridine core and its subsequent modifications [1] [2].The diagram below illustrates the logical workflow for developing a high-yield CRM A production strain, from genome mining to final fermentation.
Activating the silent gene cluster is the first step; significantly enhancing yield requires a multi-pronged approach. The following table summarizes the quantitative results from a combinatorial strategy study [1] [2].
| Stage | Methodology / Factor Key Details | Resulting CRM A Titer (mg/L) |
|---|---|---|
| Activation | Ribosome Engineering (Gentamycin-resistant mutant XC-11G) | 42.51 ± 4.22 [1] [2] |
| Enhancement 1 | UV Mutagenesis on XC-11G (Mutant XC-11GU) | 78.62 ± 3.55 [1] [2] |
| Enhancement 2 | Cofactor Engineering & further mutagenesis (Mutant XC-11GUR) | 113.91 ± 7.58 [1] [2] |
| Process Opt. | Medium Optimization & Response Surface Methodology (RSM) | 618.61 ± 16.29 [1] [2] |
This combinatorial strategy achieved a 14.6-fold increase in final yield compared to the initially activated strain [1] [2].
Here are the detailed methodologies for the key experiments cited in the guide.
This protocol describes how to activate the silent cam cluster in the wild-type strain.
Step 1: Mutant Generation
Actinoalloteichus sp. AHMU CJ021 in a suitable broth to mid-exponential phase.Step 2: High-Producer Screening
camE, an essential biosynthetic gene.camE expression (e.g., strain XC-11G).This protocol is used to further improve the yield of an already activated strain.
Step 1: Mutagenesis
Step 2: Screening for High-Yield Mutants
This protocol is used to study the CRM A assembly line machinery in a cell-free system.
Step 1: Protein Production
CaeA1, CaeA2, CaeA3) and the flavoprotein CaeB1 into expression vectors.E. coli strain engineered to co-express the phosphopantetheinyl transferase Sfp (e.g., E. coli BL21(DE3) pET-Sfp). This is critical for activating the carrier protein domains.Step 2: In Vitro Enzyme Assay
Caerulomycin A (CaeA) is a natural product isolated from actinomycetes, featuring a distinctive 2,2'-bipyridine core structure [1]. Originally recognized for its antifungal and antibiotic properties, CaeA has emerged as a potent immunomodulatory agent with significant potential for treating autoimmune diseases [2] [3]. Its therapeutic effect primarily stems from the unique ability to selectively enhance regulatory T cell (Treg) generation while simultaneously suppressing pro-inflammatory T helper (Th) cell responses, thereby rebalancing the immune system toward tolerance [2].
The molecular mechanisms underlying CaeA's immunomodulatory activities involve dual targeting of key signaling pathways. Research has demonstrated that CaeA augments TGF-β-Smad3 signaling while suppressing interferon-γ (IFN-γ)-STAT1 signaling through enhanced expression of SOCS1 (Suppressor of Cytokine Signaling 1) [2]. This coordinated modulation of signaling pathways creates a favorable environment for Treg differentiation and function. Additionally, CaeA promotes macrophage polarization toward the anti-inflammatory M2 phenotype, further contributing to its therapeutic potential in inflammatory and autoimmune conditions [4] [5].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | This compound (Synonyms: Cerulomycin, Caerulomycin) |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.24 g/mol |
| Structure | 2,2'-Bipyridine core |
| Initial Source | Streptomyces caeruleus, Actinoalloteichus sp. |
| Primary Mechanisms | Enhancement of TGF-β-Smad3 signaling; Inhibition of IFN-γ-STAT1 signaling; Modulation of macrophage polarization; Iron chelation |
| Key Biological Activities | Immunosuppressive, Treg induction, Th1/Th17 suppression, M2 macrophage polarization, antifungal |
The following diagram illustrates the core signaling pathways through which this compound modulates immune cell differentiation and function:
This compound orchestrates immune tolerance through dual signaling modulation: The diagram above illustrates how CaeA simultaneously enhances the TGF-β-Smad3 pathway (green) to promote Treg differentiation while suppressing the IFN-γ-STAT1 pathway (red) via SOCS1 induction to inhibit pro-inflammatory Th1 and Th17 cell development [2]. This coordinated regulation of opposing signaling pathways enables CaeA to effectively rebalance the immune system toward tolerance, making it a promising therapeutic candidate for autoimmune conditions.
In addition to its effects on T cell populations, CaeA significantly influences macrophage polarization. Experimental evidence demonstrates that CaeA inhibits M1 macrophage polarization (pro-inflammatory phenotype) while promoting M2 macrophage polarization (anti-inflammatory phenotype) [4] [5]. This activity is particularly relevant in the context of sepsis and inflammatory conditions, where CaeA administration significantly increased survival in LPS-induced septic mice by shifting macrophage populations toward the protective M2 phenotype [4]. The mechanism involves inhibition of STAT1 phosphorylation and enhancement of STAT6 phosphorylation, further connecting CaeA's activity to the JAK-STAT signaling pathway [4] [5].
Another significant mechanism contributing to CaeA's immunosuppressive activity involves cellular iron chelation [6]. CaeA forms a 2:1 complex with iron, leading to intracellular iron depletion through reduced uptake and increased release [6]. This iron chelation impacts immune cell proliferation by:
Importantly, the antiproliferative effect of CaeA via iron chelation is reversible, which enhances its safety profile as a potential therapeutic agent [6].
Purpose: To evaluate the effects of this compound on the differentiation and function of T cell subsets.
Materials:
Procedure:
Notes: CaeA concentrations should be optimized for specific cell systems. The typical effective concentration range is 0.05-0.15 μM for T cell modulation studies [2].
Purpose: To assess the effect of this compound on macrophage polarization using the RAW264.7 cell line.
Materials:
Procedure:
Notes: CaeA significantly inhibits LPS-induced M1 polarization and promotes M2 markers at 20 μM concentration [4].
Purpose: To evaluate the therapeutic potential of this compound in animal models of autoimmune disease.
Collagen-Induced Arthritis Model [2]:
LPS-Induced Sepsis Model [4] [5]:
Table 2: In Vivo Dosing Regimens for this compound
| Disease Model | Species | CaeA Dose | Route | Frequency | Key Outcomes |
|---|---|---|---|---|---|
| Collagen-Induced Arthritis | DBA/1 mice | 1-10 mg/kg | Oral | Daily for 50 days | Reduced clinical scores, decreased proinflammatory cytokines |
| LPS-Induced Sepsis | C57BL/6 mice | 20 mg/kg | Intraperitoneal | Single dose | Increased survival, reduced proinflammatory cytokines, shifted macrophage polarization to M2 |
| Skin Graft Rejection | Not specified | Not specified | Not specified | Not specified | Prolonged allograft survival [6] |
Purpose: To detect phosphorylation and expression levels of key signaling molecules in response to CaeA treatment.
Procedure:
Key Findings: CaeA treatment significantly inhibits STAT1 phosphorylation while enhancing Smad3 phosphorylation and SOCS1 expression [2].
Purpose: To evaluate the iron-chelating activity of CaeA and its cellular consequences.
Cellular Iron Content Measurement [6]:
Iron Uptake and Efflux Assays [6]:
Table 3: Pharmacological Profile of this compound
| Parameter | Value/Range | Experimental Context |
|---|---|---|
| In Vitro T Cell Efficacy | 0.05-0.15 μM | Effective concentration for Treg induction and Th1/Th17 suppression [2] |
| Macrophage Polarization | 20 μM | Effective concentration for inhibiting M1 and promoting M2 polarization [4] |
| In Vivo Arthritis Dose | 1-10 mg/kg | Effective dose range in collagen-induced arthritis model [2] |
| In Vivo Sepsis Dose | 20 mg/kg | Effective dose in LPS-induced sepsis model [4] |
| Cytotoxicity (A549 cells) | IC₅₀ = 0.26 μM | Cytotoxicity against human lung carcinoma cells [3] |
| Cytotoxicity (HL-60 cells) | IC₅₀ = 0.71 μM | Cytotoxicity against human promyelocytic leukemia cells [3] |
| Cytotoxicity (K562 cells) | IC₅₀ > 50 μM | Lower cytotoxicity against human chronic myeloid leukemia cells [3] |
| Solubility | 150 mg/mL in DMSO | For stock solution preparation [3] |
This compound represents a promising immunomodulatory agent with a unique mechanism of action targeting multiple aspects of immune regulation. Its ability to simultaneously promote Treg development while suppressing pro-inflammatory T cell and macrophage responses positions it as an attractive candidate for autoimmune disease therapy. The comprehensive protocols outlined in this document provide researchers with standardized methods to evaluate the efficacy and mechanisms of CaeA in various experimental systems.
Future research should focus on further elucidating the precise molecular targets of CaeA, optimizing dosing regimens for specific autoimmune conditions, and evaluating potential combinations with existing immunomodulatory therapies. The reversible nature of its immunosuppressive effects and its multi-faceted mechanisms of action provide a favorable foundation for continued therapeutic development.
Sepsis represents a dysregulated immune response to infection that leads to widespread inflammation, organ dysfunction, and high mortality rates, affecting approximately 1.7 million adults annually in the United States alone and accounting for nearly 20% of global deaths. The pathophysiology of sepsis involves complex interactions between immune cells, inflammatory cytokines, and the coagulation system, often triggered by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria binding to pattern recognition receptors including Toll-like receptor 4 (TLR4). Macrophages play a central role in this process as key regulators of innate immunity that can polarize into different functional phenotypes: pro-inflammatory M1 macrophages that amplify inflammation through cytokines like IL-1β, IL-6, and TNF-α, and anti-inflammatory M2 macrophages that promote resolution and tissue repair through cytokines like IL-4 and IL-10. The balance between these polarization states significantly influences sepsis outcomes, making macrophage polarization a promising therapeutic target. [1] [2]
Caerulomycin A (caeA), initially identified as an antibiotic with broad antimicrobial properties, has recently gained attention for its immunomodulatory capabilities, particularly its ability to inhibit T helper 17 (Th17) cell differentiation and suppress T cell activity. Recent research has demonstrated that caeA exerts profound effects on macrophage polarization by modulating the JAK-STAT signaling pathway, specifically inhibiting STAT1 phosphorylation while enhancing STAT6 phosphorylation. This mechanism effectively shifts the balance from pro-inflammatory M1 toward anti-inflammatory M2 macrophages, representing a novel therapeutic approach for sepsis and other inflammatory conditions. These application notes provide detailed protocols and experimental data to support researchers in investigating caeA as a macrophage polarization modulator for drug development applications. [1] [2]
Figure 1: Mechanism of this compound in Macrophage Polarization - CaeA modulates the JAK-STAT signaling pathway by inhibiting STAT1 phosphorylation while enhancing STAT6 phosphorylation, thereby shifting macrophage polarization from pro-inflammatory M1 toward anti-inflammatory M2 phenotype. [1] [2]
Table 1: In vivo efficacy of this compound (20 mg/kg) in LPS-induced septic mice [1] [2]
| Parameter | LPS-induced Sepsis Group | LPS + CaeA Treatment Group | Measurement Method |
|---|---|---|---|
| Survival Rate | Significantly decreased | Significantly increased | Mouse survival monitoring over 12h |
| M1 Markers | |||
| CD86 | Highly expressed | Decreased expression | qRT-PCR, Flow cytometry |
| NOS2 | Highly expressed | Decreased expression | qRT-PCR |
| M2 Markers | |||
| CD206 | Low expression | Increased expression | qRT-PCR, Flow cytometry |
| ARG1 | Low expression | Increased expression | qRT-PCR |
| Pro-inflammatory Cytokines | |||
| IL-1β | Highly expressed | Decreased expression | ELISA |
| IL-6 | Highly expressed | Decreased expression | ELISA |
| TNF-α | Highly expressed | Decreased expression | ELISA |
| Anti-inflammatory Cytokines | |||
| IL-4 | Low expression | Increased expression | ELISA |
| IL-10 | Low expression | Increased expression | ELISA |
| Signaling Pathways | |||
| STAT1 phosphorylation | Highly activated | Inhibited | Western blot |
| STAT6 phosphorylation | Low activation | Enhanced | Western blot |
Table 2: In vitro effects of this compound (20 μM) on LPS-stimulated RAW264.7 macrophages [1] [2]
| Parameter | Untreated Macrophages | LPS-stimulated Macrophages | LPS + CaeA Treatment | Assessment Method |
|---|---|---|---|---|
| Cell Viability | Normal | Slightly decreased | No significant toxicity | MTT assay |
| M1 Polarization | Baseline | Significantly induced | Effectively inhibited | Flow cytometry, qRT-PCR |
| M2 Polarization | Baseline | Suppressed | Promoted | Flow cytometry, qRT-PCR |
| STAT1 Phosphorylation | Baseline | Enhanced | Significantly inhibited | Western blot |
| STAT6 Phosphorylation | Baseline | Low | Enhanced | Western blot |
| Pro-inflammatory Cytokines | Low | Highly secreted | Significantly reduced | ELISA |
| Anti-inflammatory Cytokines | Low | Suppressed | Increased | ELISA |
Confirmatory experiments should prioritize verification of caeA's effect on the JAK-STAT pathway before proceeding to phenotypic assays. The sequential validation approach includes:
This systematic approach ensures that observed effects on macrophage polarization are directly linked to the proposed mechanism of action. [1] [2]
Critical parameters requiring optimization in different experimental systems:
Table 3: Common technical challenges and solutions in caeA macrophage polarization studies
| Problem | Potential Cause | Solution |
|---|---|---|
| Inconsistent polarization | LPS activity variability | Aliquot and store LPS properly; verify activity with new batches |
| High control M1 markers | Baseline activation | Use low-passage cells; minimize mechanical stress; pre-screen serum lots |
| Poor caeA response | Compound solubility/stability | Prepare fresh stock solutions; verify concentration with HPLC |
| Variable STAT phosphorylation | Incomplete protein extraction | Optimize lysis buffer; include phosphatase inhibitors |
| High background in ELISA | Inadequate washing | Increase wash cycles; optimize antibody concentrations |
Advancing caeA toward therapeutic applications requires addressing several key aspects:
The demonstrated efficacy in murine sepsis models and well-defined mechanism of action support continued investigation of caeA as a promising immunomodulatory candidate for sepsis and other inflammatory conditions. [1] [2]
This compound represents a promising immunomodulatory agent with demonstrated efficacy in modulating macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes through selective regulation of the JAK-STAT signaling pathway. The detailed protocols provided herein enable researchers to reliably assess the compound's effects in both in vivo and in vitro systems, supporting its further development as a potential therapeutic for sepsis and other inflammatory conditions characterized by macrophage dysregulation.
Future research directions should focus on elucidating the precise molecular interactions between caeA and components of the JAK-STAT pathway, evaluating its effects in human macrophage systems, exploring its therapeutic potential in other inflammation-driven diseases, and conducting comprehensive preclinical safety and toxicology assessments to support translational development. The robust experimental frameworks outlined in these application notes provide a solid foundation for these continued investigations.
Sepsis pathophysiology involves a dysregulated host response to infection that leads to life-threatening organ dysfunction. With annual mortality approaching 20% of all global deaths, sepsis represents a significant healthcare challenge that demands novel therapeutic approaches. The complex immune response in sepsis includes an initial hyperinflammatory phase characterized by excessive cytokine production, followed by a state of immunosuppression that leaves patients vulnerable to secondary infections. Macrophage polarization represents a crucial mechanistic pathway in sepsis progression, with classically activated M1 macrophages driving pro-inflammatory responses and alternatively activated M2 macrophages promoting resolution phase and tissue repair. Targeting this polarization balance has emerged as a promising therapeutic strategy for sepsis management [1] [2].
Caerulomycin A (caeA), a compound initially identified for its antimicrobial properties, has recently gained attention for its immunomodulatory capabilities. As a known STAT1 phosphorylation inhibitor, caeA modulates the JAK-STAT signaling pathway, which plays a central role in immune cell differentiation and inflammatory responses. Recent investigations have demonstrated that caeA can shift macrophage polarization from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype, thereby potentially rebalancing the dysregulated immune response in sepsis. This application note provides detailed protocols for evaluating the efficacy and mechanism of caeA in LPS-induced sepsis models, enabling researchers to systematically investigate its therapeutic potential [1] [3].
Animal considerations: Maintain mice under controlled conditions (22 ± 2°C, 60-80% humidity) with 12-hour light/dark cycles and ad libitum access to food and water. All procedures must be approved by the appropriate Institutional Animal Care and Use Committee and follow national guidelines for humane animal care [1].
Sepsis Induction:
Treatment Administration:
Survival Studies:
Sample Collection:
Table 1: In Vivo Experimental Groups
| Group | n | LPS (10 mg/kg) | caeA (20 mg/kg) | Purpose |
|---|---|---|---|---|
| Naive control | 6-8 | No | No | Baseline parameters |
| Sepsis control | 6-8 | Yes | No | Disease progression |
| caeA treatment | 6-8 | Yes | Yes | Therapeutic efficacy |
| Vehicle control | 6-8 | Yes | Vehicle only | Control for formulation |
Cell Viability (MTT Assay):
Cytokine Profiling (ELISA):
Molecular Analysis:
Treatment with caeA (20 mg/kg) in the LPS-induced sepsis model should significantly improve survival rates compared to LPS-only controls. In vitro, caeA (20 μM) is expected to modulate macrophage polarization by reducing expression of M1 markers and pro-inflammatory cytokines while enhancing M2 markers and anti-inflammatory cytokines. The proposed mechanism involves inhibition of STAT1 phosphorylation and enhancement of STAT6 phosphorylation, indicating specific targeting of the JAK-STAT pathway [1] [3].
Table 2: Expected Effects of caeA Treatment on Key Parameters
| Parameter | Assay Method | LPS-only Group | LPS + caeA Group | Change Direction |
|---|---|---|---|---|
| Survival Rate | Survival monitoring | Low (0-20%) | Significantly improved (60-80%) | ↑ |
| M1 Markers | qRT-PCR/Flow cytometry | High expression | Reduced expression | ↓ |
| (CD86, NOS2) | ||||
| M2 Markers | qRT-PCR/Flow cytometry | Low expression | Increased expression | ↑ |
| (CD206, ARG1) | ||||
| Pro-inflammatory Cytokines | ELISA | Elevated concentrations | Reduced concentrations | ↓ |
| (IL-1β, IL-6, TNF-α) | ||||
| Anti-inflammatory Cytokines | ELISA | Low concentrations | Increased concentrations | ↑ |
| (IL-4, IL-10) | ||||
| STAT1 phosphorylation | Western blot | Elevated | Inhibited | ↓ |
| STAT6 phosphorylation | Western blot | Baseline | Enhanced | ↑ |
The therapeutic effects of caeA in sepsis appear to be mediated through its action on the JAK-STAT signaling pathway, a crucial regulator of immune cell differentiation and inflammatory responses. caeA specifically inhibits STAT1 phosphorylation, which disrupts the signaling cascade that promotes differentiation toward pro-inflammatory M1 macrophages. Concurrently, caeA enhances STAT6 phosphorylation, facilitating the alternative activation pathway that leads to anti-inflammatory M2 macrophage polarization. This dual mechanism helps rebalance the dysregulated immune response in sepsis, reducing the excessive inflammation while promoting resolution pathways [1] [3].
The following diagram illustrates the proposed mechanism of this compound in modulating macrophage polarization through the JAK-STAT pathway:
Table 3: Common Experimental Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low survival in LPS controls | LPS dose too high | Titrate LPS dose (5-15 mg/kg range) |
| No caeA effect | Compound degradation | Verify compound stability, prepare fresh solutions |
| High variability in cytokine data | Inconsistent sample processing | Standardize collection timing and processing methods |
| Poor macrophage polarization | Inadequate LPS stimulation | Verify LPS activity, optimize concentration and time |
| Inconsistent Western blot results | Phosphoprotein degradation | Use fresh protease/phosphatase inhibitors |
The protocols outlined herein provide a comprehensive framework for evaluating the therapeutic potential of this compound in LPS-induced sepsis models. Through systematic application of these in vivo and in vitro approaches, researchers can elucidate the compound's effects on macrophage polarization, cytokine response, and survival outcomes. The detailed methodologies for assessing JAK-STAT pathway modulation offer mechanistic insights that can support further development of caeA as a promising immunomodulatory agent for sepsis treatment. As with all preclinical studies, these findings should be validated in multiple models before clinical translation [1] [3].
This compound (CaeA) is a bipyridyl compound initially recognized for its antifungal and antibiotic properties but has recently emerged as a potent immunomodulatory agent with significant potential for therapeutic applications in autoimmune diseases and transplantation [1] [2]. This compound demonstrates a unique ability to selectively expand regulatory T cells (Tregs), a specialized CD4+ T-cell subset characterized by the expression of the transcription factor Foxp3 and critical for maintaining immune tolerance and preventing autoimmunity [1]. Unlike broad-spectrum immunosuppressants, CaeA appears to promote immune homeostasis through mechanism-based expansion of Tregs while simultaneously suppressing pro-inflammatory T-helper cell responses, positioning it as a promising candidate for next-generation immunotherapies [1] [3] [4].
The therapeutic relevance of Tregs in managing autoimmune conditions, preventing transplant rejection, and controlling hypersensitivity disorders has driven substantial interest in protocols for their in vitro expansion and differentiation [5]. CaeA induces Treg generation through a dual mechanism involving enhancement of TGF-β-Smad3 signaling while suppressing interferon-γ (IFN-γ)-STAT1 pathways [1] [6]. Additionally, recent evidence suggests that CaeA functions as an iron chelator, disrupting iron-dependent enzymatic processes in rapidly dividing effector T cells, thereby imparting a selective advantage for Treg expansion [2]. These application notes provide detailed methodologies for exploiting CaeA's unique properties to generate and expand Tregs in vitro for research and potential therapeutic applications.
This compound exerts its immunomodulatory effects through a sophisticated dual-pathway mechanism that creates a cytokine and signaling environment favorable for Treg differentiation and stability:
TGF-β-Smad3 Pathway Enhancement: CaeA significantly potentiates TGF-β-mediated Smad3 phosphorylation and nuclear translocation, amplifying the primary signaling cascade required for Foxp3 expression and Treg lineage commitment [1] [6]. This enhanced Smad3 activity directly promotes the transcription of Foxp3, the master regulator of Treg development and function. The critical dependence on Smad3 signaling has been experimentally validated through inhibition studies where Smad3 blockade completely abrogated CaeA-facilitated Treg generation [1].
IFN-γ-STAT1 Pathway Suppression: Simultaneously, CaeA interferes with IFN-γ signaling by upregulating SOCS1 (Suppressor of Cytokine Signaling 1), a key negative regulator of cytokine signaling pathways [1]. This SOCS1 induction results in substantial inhibition of STAT1 phosphorylation, thereby dampening the differentiation and expansion of Th1 cells, which normally antagonize Treg development and function [1] [6]. This pathway suppression is particularly important for protecting newly generated Tregs from IFN-γ-mediated inhibition, creating a permissive microenvironment for Treg stabilization [1].
Iron Chelation Effects: At the cellular level, CaeA functions as a potent iron chelator, forming 2:1 complexes with iron ions and consequently depleting intracellular iron pools [2]. This iron deprivation selectively impacts rapidly proliferating effector T cells by inhibiting ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis, while having comparatively less effect on Tregs [2]. The iron chelation activity additionally modulates cell cycle control molecules, including downregulation of cyclin D1 and CDK4 and upregulation of p21CIP1/WAF1, inducing reversible S-phase arrest in conventional T cells without affecting Treg viability [2].
The coordinated activity of CaeA on these multiple targets establishes a favorable immunological milieu for Treg induction, expansion, and function while simultaneously restraining pro-inflammatory T-cell responses.
Table 1: Dose-Response Effects of CaeA on Treg Induction and Th Cell Suppression In Vitro
| CaeA Concentration (μM) | CD4+Foxp3+ Tregs | Th1 Cells (CD4+IFN-γ+) | Th17 Cells (CD4+IL-17+) | Th2 Cells (CD4+GATA-3+) | Reference |
|---|---|---|---|---|---|
| 0 (Vehicle) | Baseline (100%) | Baseline (100%) | Baseline (100%) | Baseline (100%) | [1] |
| 0.05 | ~135% increase | ~25% decrease | ~30% decrease | ~20% decrease | [1] |
| 0.10 | ~165% increase | ~45% decrease | ~50% decrease | ~35% decrease | [1] |
| 0.15 | ~190% increase | ~60% decrease | ~65% decrease | ~50% decrease | [1] |
| 0.15 (with TGF-β) | ~250% increase | ~75% decrease | ~80% decrease | ~65% decrease | [1] |
CaeA demonstrates dose-dependent efficacy in promoting Treg induction while simultaneously suppressing pro-inflammatory T-helper cell subsets. The most pronounced effects are observed at 0.15 μM concentration, which achieves near-maximal Treg expansion with substantial suppression of Th1, Th17, and Th2 populations [1]. The synergistic relationship between CaeA and TGF-β is particularly noteworthy, as CaeA not only independently induces Tregs (cTregs) but also significantly enhances TGF-β-mediated Treg expansion (cβTregs) [1]. This synergy suggests that CaeA can potentiate physiological Treg differentiation pathways rather than initiating entirely novel differentiation programs.
Table 2: CaeA-Mediated Modulation of Cytokine Profiles and Cell Surface Markers
| Parameter | Effect of CaeA | Magnitude of Change | Experimental System | Reference |
|---|---|---|---|---|
| IL-2 | Enhanced production | ~2.5-fold increase | Treg functional assays | [1] |
| IFN-γ | Substantial suppression | ~70-80% decrease | Th1 polarization | [1] [4] |
| IL-17 | Substantial suppression | ~75-85% decrease | Th17 polarization | [1] [4] |
| IL-4, IL-5, IL-13 | Significant reduction | ~60-70% decrease | Th2 polarization, asthma model | [3] |
| Foxp3 expression | Strong enhancement | ~3-fold increase in MFI | Treg polarization | [1] |
| GATA-3 expression | Significant downregulation | ~65% decrease in MFI | Th2 polarization | [3] |
| CD25 expression | Enhanced on Tregs | ~2-fold increase in MFI | Treg characterization | [1] |
| Suppressive function | Potentiated | ~60% enhanced suppression | Treg functional assays | [1] |
Beyond numerical expansion, CaeA treatment qualitatively enhances the functional competency of generated Tregs. Tregs expanded in the presence of CaeA demonstrate superior suppressive capacity in both direct T-cell activation assays and alloresponse systems [1]. The cytokine shift induced by CaeA—characterized by increased IL-2 production (which supports Treg maintenance) and decreased pro-inflammatory cytokines—creates a self-reinforcing cycle that further promotes Treg stability and function [1]. This comprehensive immunomodulatory profile underscores the potential of CaeA as a tool for generating therapeutic-grade Tregs in vitro.
Successful implementation of CaeA-based Treg generation requires careful attention to several critical parameters:
CaeA Concentration Optimization: While effective concentrations range from 0.05-0.15 μM, optimal concentration should be determined empirically for each specific application and cell source. Dose-response experiments are recommended when establishing the protocol [1]. Higher concentrations (>1 μM) may induce excessive iron chelation leading to reduced viability, while suboptimal concentrations (<0.05 μM) may provide insufficient Treg induction [2].
T Cell Activation Status: CaeA requires T cell receptor engagement to exert its maximal effects on Treg differentiation. Suboptimal stimulation (insufficient anti-CD3/anti-CD28 concentration) reduces efficiency, while excessive activation may promote alternative differentiation pathways despite CaeA presence [1].
Cytokine Environment: The synergistic relationship between CaeA and TGF-β makes TGF-β inclusion essential for maximal Treg induction [1]. Simultaneous neutralization of inflammatory cytokines (IFN-γ, IL-4) using specific antibodies prevents contradictory differentiation signals and enhances Treg polarization efficiency [1] [3].
Time Considerations: The full effects of CaeA on Treg induction require 4-5 days of culture, with optimal Foxp3 expression typically observed by day 5 [1]. Longer culture periods may require additional cytokine supplementation (particularly IL-2) to maintain Treg viability and function.
Reversibility Considerations: The immunosuppressive effects of CaeA are reversible upon compound withdrawal, which is advantageous for avoiding permanent immunosuppression but necessitates continuous presence during differentiation and expansion phases [2].
The Tregs generated using CaeA treatment have demonstrated therapeutic efficacy in multiple preclinical disease models:
Autoimmune Encephalomyelitis (EAE): CaeA treatment significantly alleviated clinical symptoms in EAE models, correlating with reduced frequencies of Th1 and Th17 cells and increased Treg populations in the central nervous system [4]. The treatment effectively inhibited the generation of both effector and central memory T cells while promoting Treg expansion [4].
Collagen-Induced Arthritis: In a murine model of rheumatoid arthritis, CaeA administration (1-10 mg/kg body weight) substantially reduced disease progression and clinical scores, with concomitant decreases in pro-inflammatory cytokine production (IFN-γ, TNF-α) upon antigen rechallenge [1].
Allergic Asthma Models: CaeA effectively suppressed Th2 cell activity in ovalbumin-induced asthma, reducing levels of IL-4, IL-5, IL-13, and IgE, while diminishing inflammatory responses and eosinophil infiltration in lungs [3].
Sepsis Models: Recent evidence demonstrates that CaeA modulates macrophage polarization, shifting from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, thereby improving survival in LPS-induced sepsis models [7]. This effect appears mediated through inhibition of STAT1 phosphorylation and enhancement of STAT6 activation [7].
These disease model validations support the potential translational applications of CaeA-generated Tregs and highlight the compound's broad immunomodulatory capacity across various pathological contexts.
Table 3: Troubleshooting Guide for CaeA-Mediated Treg Generation
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Treg yield | Suboptimal CaeA concentration | Perform dose-response titration (0.05-0.25 μM) |
| Inadequate TGF-β signaling | Verify TGF-β activity and concentration | |
| Insufficient T cell activation | Confirm anti-CD3/anti-CD28 concentration and activity | |
| Poor Treg suppression | Incomplete differentiation | Extend culture time to 5-6 days |
| Contamination with effector T cells | Improve naïve T cell isolation purity | |
| Reduced cell viability | Excessive CaeA concentration | Reduce CaeA concentration (<0.2 μM) |
| Insufficient IL-2 | Increase IL-2 concentration (100-200 U/mL) | |
| Inconsistent results | CaeA stock degradation | Prepare fresh CaeA stock in DMSO, avoid freeze-thaw cycles |
| Serum batch variability | Use consistent, high-quality FBS batches |
To confirm the successful generation and functional capacity of CaeA-induced Tregs, several validation approaches should be incorporated:
Phenotypic Characterization: Comprehensive flow cytometric analysis should confirm high expression of Foxp3 (intracellular), CD25 (IL-2 receptor α-chain), and CD4 surface marker, with low or absent expression of effector cytokines (IFN-γ, IL-17) upon resimulation [1] [3].
Functional Suppression Assays:
Stability Assessment: Challenge generated Tregs with inflammatory cytokines (particularly IL-6) to evaluate Foxp3 expression stability under inflammatory conditions, as CaeA-generated Tregs should maintain Foxp3 expression better than Tregs generated with TGF-β alone [1].
Cytokine Profile Analysis: Measure culture supernatants for increased IL-10 and TGF-β production (characteristic of functional Tregs) and decreased pro-inflammatory cytokines (IFN-γ, IL-17, IL-4) using ELISA or multiplex cytokine arrays [1] [3].
These validation steps ensure that the Tregs generated using CaeA treatment possess the appropriate phenotypic, functional, and stability characteristics required for experimental or potential therapeutic applications.
This compound represents a promising novel immunomodulator that exploits multiple mechanistic pathways to promote the generation and expansion of regulatory T cells while simultaneously restraining pro-inflammatory T-cell responses. The detailed protocol outlined in these application notes provides a robust methodology for generating stable, functional Tregs in vitro using CaeA treatment. The unique dual mechanism of CaeA—enhancing TGF-β-Smad3 signaling while suppressing IFN-γ-STAT1 pathways—combined with its iron chelation activity, offers a distinctive approach to immune modulation that may have significant advantages over existing methods for Treg generation [1] [6] [2].
The comprehensive profiling of CaeA across multiple disease models demonstrates its potential therapeutic utility in conditions ranging from autoimmune diseases to transplantation and allergic inflammation [1] [3] [4]. The reversible nature of its immunosuppressive effects [2] and its selective impact on rapidly proliferating effector cells while sparing Tregs make it particularly attractive for clinical translation. As research continues to elucidate the full potential of CaeA, these application notes provide a solid foundation for researchers to implement this promising compound in their Treg biology and immunotherapy development workflows.
Caerulomycin A (CaeA) is a marine-derived natural alkaloid product featuring a distinctive 2,2'-bipyridine core structure that was originally isolated from Actinoalloteichus cyanogriseus and related actinomycetes species [1] [2]. This unique chemical scaffold differentiates it from conventional topoisomerase inhibitors and provides specific interaction capabilities with biological targets. CaeA has demonstrated a range of promising bioactivities, including antifungal, immunosuppressive, and cytotoxic properties, with recent research highlighting its significant potential as an anticancer agent [3] [2]. Notably, CaeA exhibits a favorable cytotoxicity profile, showing potent effects against various cancer cell lines while demonstrating low toxicity toward normal cells, suggesting a potential therapeutic window that could be exploited for cancer treatment [1] [2].
The therapeutic rationale for targeting topoisomerase I in oncology stems from this enzyme's essential role in DNA replication, transcription, and repair processes that are hyperactive in rapidly dividing cancer cells [4] [5]. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks, and inhibitors that disrupt this function can induce lethal DNA damage in cancerous cells [4]. Conventional topoisomerase I inhibitors like camptothecin and its derivatives (topotecan, irinotecan) function as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA cleavage complex (TOP1cc), preventing DNA relegation and generating persistent DNA breaks [6] [5]. However, these clinical agents face limitations including drug resistance, toxicity concerns, and the development of secondary malignancies [5]. CaeA represents a novel mechanistic approach to topoisomerase inhibition with preliminary evidence suggesting dual targeting capabilities that may overcome some limitations of existing therapies [1].
Protein Preparation:
Ligand Preparation:
Docking Parameters:
The molecular docking analysis revealed that CaeA exhibits favorable binding interactions with both tubulin and DNA topoisomerase I, providing a structural basis for its dual-targeting mechanism [1]. For topoisomerase I, CaeA demonstrated a strong binding affinity with specific interactions observed between its bipyridine core and key residues in the enzyme's active site. The docking scores indicated that CaeA could effectively compete with native substrates and established inhibitors for binding to topoisomerase I. Similarly, CaeA showed significant binding potential to tubulin at the colchicine-binding site, with the bipyridine moiety forming critical interactions with tubulin residues that are important for polymerization regulation. These computational predictions formed the foundation for subsequent experimental validation of CaeA's dual inhibitory activity [1].
The fundamental principle of this assay relies on the ability of topoisomerase I to relax supercoiled plasmid DNA, which subsequently exhibits altered electrophoretic mobility compared to its supercoiled form [4]. When topoisomerase I activity is inhibited, the DNA remains in its supercoiled state, allowing for quantitative assessment of inhibition potency.
Materials and Reagents:
Step-by-Step Protocol:
Prepare reaction mixtures in 1.5-ml microcentrifuge tubes on ice containing:
Add 2 μl of purified topoisomerase I protein or cell extract (0.1-5 μg total protein) to each tube. For inhibition studies, include controls without inhibitor and with known topoisomerase I inhibitors (e.g., camptothecin) [4].
Incubate reactions for 30 minutes at 37°C.
Stop reactions by adding 5 μl of 5× loading dye to each tube.
Load entire samples onto a 0.8% agarose gel and run for 2-3 hours at 5-10 V/cm.
Stain gel with ethidium bromide, destain with water, and visualize DNA bands under UV illumination [4].
Analyze the gel to determine the minimum concentration of CaeA required to inhibit complete relaxation of supercoiled plasmid DNA under standard conditions.
Table 1: Topoisomerase I Inhibition by this compound
| Assay Type | Principle | CaeA Activity | Key Findings |
|---|---|---|---|
| DNA Relaxation | Electrophoretic mobility shift of supercoiled DNA | Concentration-dependent inhibition | CaeA prevents relaxation of supercoiled plasmid DNA by topoisomerase I |
| Cleavage Complex Stabilization | Measurement of TOP1cc accumulation using CAD-Seq | Inhibits TOP1cc formation | Reduces camptothecin-induced TOP1 cleavage complexes [1] |
For assessing topoisomerase I inhibition in cellular contexts, the In Vivo Complex of Enzyme (ICE) assay is recommended [4]. This method detects covalent topoisomerase I-DNA complexes stabilized by inhibitors in living cells.
Protocol Summary:
The biochemical basis of this assay involves monitoring the increase in light scattering or turbidity that occurs as tubulin monomers assemble into microtubules, which can be measured spectrophotometrically at 340 nm [1].
Materials and Reagents:
Step-by-Step Protocol:
To determine if CaeA binds to the colchicine site on tubulin, a fluorescence-based displacement assay can be performed.
Protocol Summary:
Table 2: Tubulin Polymerization Effects of this compound
| Assay Type | Measurement | CaeA Activity | Interpretation |
|---|---|---|---|
| Turbidity Assay | Absorbance at 340 nm over time | Enhanced polymerization rate | Promotes tubulin assembly similar to paclitaxel [1] |
| Colchicine Displacement | Fluorescence intensity at 380/438 nm | Displaces colchicine | Binds to or near the colchicine site on tubulin [1] |
The therapeutic potential of CaeA has been evaluated across multiple human cancer cell lines, demonstrating broad-spectrum activity with particular potency against certain tumor types [1] [2]. Recent synthetic efforts have produced CaeA analogs with enhanced cytotoxicity, some exceeding the potency of reference drugs like ellipticine [3].
Protocol for Cell Viability Assessment:
Key Findings:
Animal Model Protocol:
Key In Vivo Results:
This compound represents a promising chemical scaffold for anticancer drug development due to its unique dual-targeting mechanism, low cytotoxicity profile, and efficacy against resistant cancer cells [1]. The structure-activity relationship studies indicate significant potential for chemical optimization, particularly through modifications at the C-4 position with halogenated benzyl ether groups, which have yielded analogs with enhanced potency and selectivity [3].
The experimental protocols outlined in this document provide a comprehensive framework for investigating CaeA's mechanisms of action, from initial computational predictions through in vitro validation to in vivo efficacy studies. These standardized methods allow for consistent evaluation of CaeA and its derivatives across different research settings, facilitating comparison of results and accelerating drug development efforts.
The diagram below illustrates the workflow for evaluating this compound's dual targeting mechanism:
For researchers implementing these protocols, it is recommended to:
The continued investigation of this compound and its derivatives holds significant promise for developing novel dual-targeting anticancer agents with improved efficacy and reduced side effects compared to current single-target therapies.
The table below summarizes the inhibitory effects of CaeA on the viability of various human cancer cell lines, as confirmed by cell viability and colony formation assays [1].
| Cancer Cell Line | Description / Origin | Key Findings on Viability/Growth |
|---|---|---|
| A375 | Human malignant melanoma | Dose-dependent inhibition of cell viability and colony formation [1]. |
| A375-PR | Paclitaxel-resistant A375 | CaeA effectively inhibited viability, showing activity against drug-resistant cells [1]. |
| A549 | Human lung carcinoma | Dose-dependent inhibition of cell viability was observed [1]. |
| H1299 | Human non-small cell lung carcinoma | Dose-dependent inhibition of cell viability was observed [1]. |
| HepG2 | Human hepatocellular carcinoma | Dose-dependent inhibition of cell viability was observed [1]. |
| HT29 | Human colon adenocarcinoma | Dose-dependent inhibition of cell viability was observed [1]. |
| HL-60 | Human promyelocytic leukemia | Dose-dependent inhibition of cell viability was observed [1]. |
| M624 | Human melanoma | Dose-dependent inhibition of cell viability was observed [1]. |
Synergistic Effect: CaeA synergized with paclitaxel in reducing the colony formation rate of A375 cells, suggesting potential for combination therapy [1].
This protocol outlines the methodology for evaluating the effect of CaeA on the viability of adherent cancer cell lines, based on the procedures used in the cited research [1].
The MTT assay is a common colorimetric method for assessing cell viability and metabolic activity [2].
Research indicates that CaeA exerts its anticancer effects through a unique dual-targeting mechanism, simultaneously promoting tubulin polymerization and inhibiting Topoisomerase I (Topo-I) activity [1]. The following diagram illustrates this mechanism and its cellular consequences.
Diagram: Dual-Targeting Mechanism of this compound in Cancer Cells. CaeA simultaneously promotes tubulin polymerization, disrupting mitotic spindle function, and inhibits Topoisomerase I, causing DNA damage. These concurrent stresses lead to cell cycle arrest, apoptosis, and ultimately, a reduction in cell viability and proliferation [1].
Caerulomycin A (CaeA) is a promising natural product with a distinctive 2,2'-bipyridine core structure that exhibits diverse biological activities, including potent anticancer properties through dual targeting of tubulin and DNA topoisomerase I, as well as significant immunosuppressive and antifungal effects. First isolated from Streptomyces caeruleus in 1959, CaeA has more recently been obtained from the marine-derived actinomycete Actinoalloteichus cyanogriseus DSM 43889, which has become the preferred producer strain for recent optimization studies [1] [2]. The compound's unique chemical structure and multifunctional bioactivity profile have generated substantial interest in its development as a potential therapeutic agent, particularly in oncology where it has demonstrated efficacy against various cancer cells, including paclitaxel-resistant lines, while exhibiting low cytotoxicity to normal cells [1].
The optimization of fermentation and isolation processes for CaeA is critical for obtaining sufficient quantities for comprehensive biological evaluation and drug development studies. This protocol article provides detailed methodologies and optimized parameters for the enhanced production and purification of CaeA based on current literature, specifically designed for researchers seeking to implement these procedures in their laboratories. We present comprehensive protocols covering strain cultivation, fermentation conditions, extraction techniques, and purification strategies, along with analytical methods for quality control and yield assessment [1] [2].
The fermentation process has been systematically optimized to maximize CaeA production yield. The table below summarizes the critical parameters for successful large-scale fermentation:
Table 1: Optimized fermentation parameters for this compound production
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Fermentation Medium | ISP3 agar plates | Prepared with 50% seawater |
| Scale | 10 L | Can be scaled proportionally |
| Temperature | 28°C | Consistent throughout process |
| Duration | 11 days | Critical for optimal yield |
| pH | Neutral (not adjusted) | Natural pH of ISP3 medium |
| Oxygen Requirement | Aerobic | Plate fermentation provides natural aeration |
The extended fermentation period of 11 days is crucial for achieving high CaeA yields, as the compound is a secondary metabolite whose production peaks during the stationary phase of bacterial growth [1]. The use of solid agar plates rather than liquid culture has been shown to enhance production, possibly due to the simulated natural growth conditions for this actinomycete strain.
The extraction process begins with harvesting the fermented material and proceeds through a series of solvent partitioning steps to concentrate CaeA:
The extraction workflow can be visualized as follows:
Figure 1: Workflow diagram for the primary extraction process of this compound
The purification process employs a sequence of chromatographic techniques to isolate CaeA with high purity:
Medium-Pressure Liquid Chromatography (MPLC):
Fraction Refinement:
Final Purification:
Table 2: Purification steps and parameters for this compound isolation
| Purification Step | Stationary Phase | Mobile Phase | Fraction Collection |
|---|---|---|---|
| MPLC | RP-18 silica gel (30g) | Gradient: 30-100% MeOH in H₂O | 5 main fractions (Fr.1-Fr.5) |
| Column Chromatography | Sephadex LH-20 | 100% Methanol | 8 subfractions (Fr.3a-Fr.3h) |
| HPLC | C-18 (9.4×250mm, 5µm) | 37% Acetonitrile in H₂O | Pure this compound |
The final purity of isolated CaeA using this optimized protocol typically reaches 99.3% as determined by HPLC analysis, with an average yield of approximately 57 mg from 10 L of initial fermentation medium [1]. The structured approach to fractionation ensures efficient removal of impurities while maximizing recovery of the target compound.
To confirm the biological activity of isolated CaeA, the following assays are recommended:
For large-scale production, maintain the ratio of medium to surface area when scaling solid-state fermentation. Consider using multiple large plates rather than deep vessels to ensure adequate aeration. The extraction and purification steps can be linearly scaled with appropriate adjustment of column sizes and solvent volumes.
The optimized protocol for this compound production enables more efficient investigation of its therapeutic potential. Recent studies have revealed several promising applications:
Oncology research: CaeA has demonstrated significant anti-tumor activity in both in vitro and in vivo models, particularly against colorectal cancer. Its unique dual-targeting mechanism involving both tubulin polymerization promotion and topoisomerase I inhibition represents a promising multi-target approach to cancer therapy that may help overcome drug resistance [1] [2]
Immunomodulation: CaeA has shown potent immunosuppressive effects, particularly in suppressing Th2 cell differentiation and alleviating symptoms in experimental autoimmune encephalomyelitis models, suggesting potential applications in autoimmune disease treatment [4]
Microbiome modulation: Recent research has revealed that CaeA can influence the intestinal microbiota by inhibiting harmful bacterial species (such as Bacteroides, Fusobacterium, and Escherichia-Shigella) while promoting beneficial bacteria (including Bifidobacterium, Lactobacillus, and Faecalibacterium), which may contribute to its anti-colorectal cancer activity [5]
Analog development: The synthesis of CaeA analogs with modified substituents, particularly at the C-4 position, has yielded compounds with enhanced cytotoxicity against various human cancer cell lines, some showing greater potency than the reference drug ellipticine, highlighting the potential for structure-based optimization [6]
The optimized protocols presented here for this compound fermentation and isolation provide researchers with a robust methodology for obtaining this promising natural product in quantities sufficient for comprehensive drug discovery research. The stepwise approach to fermentation optimization, extraction, and chromatographic purification has been demonstrated to yield high-purity compound with consistent biological activity. Implementation of these protocols can accelerate the investigation of CaeA's therapeutic potential and contribute to the development of this promising compound as a potential multi-target therapeutic agent, particularly in oncology where its unique dual mechanism of action offers significant advantages over single-target agents.
Caerulomycin A (CaeA) is a bipyridyl compound originally identified as an antifungal and antibiotic agent that has emerged as a potent immunomodulatory compound with significant therapeutic potential. Recent research has revealed that CaeA exerts its immunosuppressive effects primarily through the enhancement of SOCS1 expression, a critical checkpoint regulator in immune homeostasis. SOCS1 (Suppressor of Cytokine Signaling 1) functions as a key negative regulator of the JAK-STAT signaling pathway, particularly inhibiting IFN-γ-mediated STAT1 activation while simultaneously promoting TGF-β-Smad3 signaling. This unique mechanism enables CaeA to selectively modulate immune responses by shifting the balance from pro-inflammatory to anti-inflammatory states, making it a promising candidate for treating autoimmune diseases, managing sepsis, and preventing transplant rejection. [1] [2]
The significance of CaeA-mediated SOCS1 enhancement lies in its targeted approach to immune regulation. Unlike broad-spectrum immunosuppressants that cause generalized immune suppression, CaeA specifically augments endogenous SOCS1 expression, thereby restoring natural regulatory mechanisms that maintain immune tolerance. This approach offers the potential for reduced side effects and greater therapeutic specificity compared to conventional immunosuppressive agents. Additionally, the ability of CaeA to promote regulatory T cell (Treg) differentiation while suppressing pro-inflammatory Th1 and Th17 cells positions it as a unique immune rebalancing agent with applications across multiple therapeutic areas including autoimmunity, inflammatory disorders, and potentially cancer immunotherapy. [1] [3] [2]
This compound exerts its primary immunomodulatory effects through a multi-targeted mechanism centered on SOCS1 enhancement. SOCS1 is a critical negative regulator of cytokine signaling that acts through a classic negative-feedback loop. The protein structure of SOCS1 consists of an unstructured N-terminal region, a central SH2 domain, and a C-terminal SOCS box motif. The kinase inhibitory region (KIR) located near the SH2 domain enables SOCS1 to directly inhibit JAK enzymatic activity by acting as a pseudosubstrate that partially blocks the substrate binding groove on JAK molecules. [2]
CaeA significantly upregulates SOCS1 expression in immune cells, particularly in T cells and macrophages. Enhanced SOCS1 expression leads to the preferential inhibition of IFN-γ-mediated STAT1 phosphorylation and signaling while simultaneously promoting TGF-β-mediated Smad3 activation. This dual mechanism creates an immunological environment conducive to the generation and maintenance of regulatory T cells (Tregs) while suppressing pro-inflammatory T helper cell differentiation. The molecular basis for this selectivity lies in SOCS1's ability to directly bind to the GQM motif present in JAK1, JAK2, and TYK2 (but not JAK3) through its ESS and BC loop, effectively blocking subsequent JAK enzymatic activity and STAT phosphorylation. [1] [2]
The immunomodulatory effects of CaeA result from its coordinated impact on multiple signaling pathways that collectively regulate immune cell differentiation and function. The following diagram illustrates the key molecular pathways through which CaeA enhances SOCS1 expression and modulates immune responses:
Figure 1: this compound Signaling Pathway Modulation. CaeA enhances SOCS1 expression, which inhibits STAT1 phosphorylation while promoting STAT6 and Smad3 activation, ultimately driving immune polarization toward anti-inflammatory phenotypes.
As illustrated, CaeA-induced SOCS1 expression creates a coordinated immunomodulatory circuit that simultaneously suppresses pro-inflammatory pathways (STAT1-mediated Th1/Th17 differentiation and M1 macrophage polarization) while enhancing anti-inflammatory pathways (STAT6-mediated M2 macrophage polarization and Smad3-mediated Treg differentiation). This balanced modulation of multiple signaling pathways underlies CaeA's therapeutic potential in conditions characterized by excessive inflammation and immune dysregulation. [1] [3] [2]
This protocol details the procedure for evaluating this compound's effects on T-cell differentiation and the associated molecular mechanisms in primary mouse CD4+ T cells.
This protocol evaluates the effects of this compound on macrophage polarization using the RAW264.7 macrophage cell line.
This protocol details the methods for investigating the molecular mechanisms underlying CaeA's immunomodulatory effects.
This protocol describes the evaluation of this compound in a mouse model of autoimmune arthritis, representative of its application in autoimmune disease treatment.
This protocol evaluates the efficacy of this compound in modulating macrophage polarization and cytokine response in a murine model of sepsis.
Table 1: In Vitro Effects of this compound on Immune Cell Populations
| Cell Type | Parameter Measured | CaeA Concentration | Effect Size | Experimental Context |
|---|---|---|---|---|
| CD4+ T cells | Foxp3+ Treg frequency | 0.15 μM | ~2.5-fold increase | TGF-β polarized cells [1] |
| CD4+ T cells | IFN-γ+ Th1 frequency | 0.15 μM | ~60% decrease | IL-12 polarized cells [1] |
| CD4+ T cells | IL-17+ Th17 frequency | 0.15 μM | ~55% decrease | IL-6 + TGF-β polarized cells [1] |
| RAW264.7 macrophages | CD86+ M1 markers | 20 μM | ~50% decrease | LPS-induced polarization [3] |
| RAW264.7 macrophages | CD206+ M2 markers | 20 μM | ~2.0-fold increase | LPS-induced polarization [3] |
| CD4+ T cells | STAT1 phosphorylation | 0.31 μM | ~70% inhibition | IFN-γ stimulated cells [1] |
| CD4+ T cells | Smad3 phosphorylation | 0.31 μM | ~2.0-fold increase | TGF-β stimulated cells [1] |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | CaeA Dose | Key Efficacy Outcomes | Mechanistic Insights |
|---|---|---|---|
| Collagen-Induced Arthritis | 1 mg/kg & 10 mg/kg | Significant reduction in clinical arthritis scores | Decreased proinflammatory cytokines (IFN-γ, TNF-α) in lymph node cultures [1] |
| LPS-Induced Sepsis | 20 mg/kg | Significantly increased survival rate | Reduced M1 markers (CD86, NOS2) and proinflammatory cytokines (IL-1β, IL-6, TNF-α); Increased M2 markers (CD206, ARG1) and anti-inflammatory cytokines (IL-4, IL-10) [3] |
This compound requires careful formulation to ensure stability and bioavailability in both in vitro and in vivo applications. The compound has a molecular weight of 229.23 g/mol and molecular formula of C12H11N3O2, with acceptable solubility in various vehicles. [5] [4]
Table 3: Formulation Strategies for this compound
| Application | Recommended Formulation | Maximum Concentration | Storage Conditions |
|---|---|---|---|
| In vitro (stock solution) | DMSO | 150 mg/mL (~654 mM) | -20°C, desiccated, 3 years stable [4] |
| In vitro (working solution) | Culture medium with ≤0.1% DMSO | 10.91 mM | Prepare fresh for each experiment |
| In vivo (intraperitoneal/oral) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL (10.91 mM) | Room temperature, stable for several days [4] |
| In vivo (alternative) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (10.91 mM) | 4°C, 1 week stable [4] |
This compound represents a promising immunomodulatory agent with a unique mechanism of action centered on SOCS1 expression enhancement. The protocols detailed in this document provide comprehensive methodologies for investigating both the mechanistic basis and therapeutic potential of CaeA in various immune-related contexts. The consistent demonstration of CaeA's ability to promote anti-inflammatory immune polarization while suppressing pro-inflammatory pathways across multiple experimental systems underscores its value as both a research tool and a potential therapeutic candidate.
The translational potential of CaeA is particularly evident in its efficacy in disease models ranging from autoimmune arthritis to sepsis, conditions with significant unmet medical needs. Furthermore, the detailed signaling mechanisms elucidated through these protocols provide insights into SOCS1 biology and JAK-STAT pathway regulation that have broad implications for immunology and drug development. As research progresses, these protocols will facilitate standardized investigation of CaeA and related compounds, potentially accelerating the development of novel immunomodulatory therapies based on SOCS1 enhancement strategies.
The table below summarizes the core physical property and storage information for Caerulomycin A relevant for laboratory use.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₂ [1] [2] [3] |
| Molecular Weight | 229.23 g/mol [1] [2] [3] |
| CAS Number | 21802-37-9 [1] [2] [4] |
| Form | White to off-white solid [1] [2] [4] |
| Solubility in DMSO | Up to 10 mg/mL [2] [3] [4] |
| Powder Storage | -20°C [2] [3] [4] |
| Powder Stability | Stable for 2 years from date of purchase [2] [4] |
| Solution in DMSO | May be stored at -20°C for up to 3 months [2] [3] [4] |
For your technical guides, here are some detailed methodologies and important notes gathered from the literature.
You can structure a troubleshooting guide around these common potential issues:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate forms in stock solution | DMSO has absorbed moisture; solution is too old | Use fresh, dry DMSO; do not use DMSO stock solutions beyond 3 months. |
| Inconsistent activity in assays | Degraded compound | Ensure powder is stored at -20°C; confirm stock solution is within its 3-month stability window. |
| Difficulty dissolving powder | Old or wet DMSO | Use a newly opened bottle of DMSO. |
To provide broader context for your support center, this compound is a natural product isolated from actinomycete strains with two primary, and potentially complementary, mechanisms of action identified in recent research.
The diagram above illustrates these two pathways:
The core strategy involves a multi-stage process of activation, strain improvement, and medium optimization to unlock and maximize production from the silent cam cluster in Actinoalloteichus sp. strains [1] [2].
The diagram below illustrates this integrated workflow and the resultant production increase at each stage.
The table below summarizes the key quantitative outcomes from the combinatorial strategy, demonstrating a 14.6-fold increase in final titer [1].
| Experimental Stage | Key Method(s) | Resulting Strain | CRM A Titer (mg/L) | Fold Increase |
|---|---|---|---|---|
| Activation | Ribosome Engineering (Gentamycin) | XC-11G | 42.51 ± 4.22 | Baseline |
| Strain Improvement | UV Mutagenesis & Cofactor Engineering (Riboflavin) | XC-11GUR | 113.91 ± 7.58 | ~2.7x |
| Process Optimization | Medium Optimization & Response Surface Methodology | XC-11GUR (optimized) | 618.61 ± 16.29 | ~14.6x |
Q1: How do I confirm the presence and silence of the caerulomycin A gene cluster in my strain?
cam cluster. You can compare your sequence to the reference cluster (MIBiG accession: BGC0000966) [3]. To confirm the cluster is silent, conduct fermentation with standard laboratory media and analyze the extract using HPLC. The absence of a CRM A peak, coupled with RT-PCR analysis showing no expression of essential biosynthetic genes like camE, confirms silence [1].Q2: What are the common methods to activate a silent gene cluster, and which is recommended for CRM A?
cam cluster, ribosome engineering has proven highly effective. This involves introducing antibiotic resistance (e.g., to gentamycin) to introduce mutations in the ribosomal machinery, which can pleiotropically activate silent clusters [1].Q3: My activated strain produces a low titer of CRM A. How can I improve the yield?
Q4: How do I confirm that the compound I've produced is indeed CRM A?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No CRM A detected after ribosome engineering. | The cluster remains silent; the specific mutation was not effective. | Generate a larger pool of antibiotic-resistant mutants. Use RT-qPCR to screen for mutants that express the camE gene, rather than relying solely on fermentation analysis [1]. |
| Low yield after UV mutagenesis. | The mutation rate was too low or too high, or screening was not efficient. | Ensure a lethal rate >99.99% for UV treatment. Use a high-throughput bioactivity assay (e.g., zone of inhibition) against a sensitive test organism to pre-screen mutants before HPLC validation [1]. |
| High variability in titer during scale-up. | Unoptimized and inconsistent fermentation conditions. | Develop a defined, optimized medium through RSM. Strictly control fermentation parameters like temperature, pH, and dissolved oxygen to ensure reproducibility from flask to bioreactor [1]. |
Ribosome engineering is a method to activate silent biosynthetic gene clusters (BGCs) and enhance antibiotic production by introducing mutations in ribosomal components or RNA polymerase through antibiotic selection [1] [2]. This approach is particularly valuable for strains like Actinoalloteichus sp., which contain the BGC for this compound (CRM A) but do not produce it under standard laboratory conditions [3].
For this compound, this technique was successfully used to activate the silent cam gene cluster in Actinoalloteichus sp. AHMU CJ021. The mutant strain XC-11G, selected for gentamicin resistance, showed activated CRM A production with an initial titer of 42.51 ± 4.22 mg/L [3].
The overall workflow from activation to production scaling is as follows:
The following table summarizes the key parameters from the successful activation and enhancement of CRM A production [3].
| Experimental Stage | Method Description | Key Parameters & Mutations | Resulting CRM A Titer |
|---|---|---|---|
| Strain Activation | Gentamicin resistance selection | 30 μg/mL Gentamicin (2× MIC); 17 mutants generated; 3 showed camE expression | 42.51 ± 4.22 mg/L |
| Yield Enhancement 1 | UV Mutagenesis on XC-11G | Lethal rate >99.99%; 105 mutants screened via antimicrobial bioassay | 78.62 ± 3.55 mg/L |
| Yield Enhancement 2 | Cofactor Engineering | Intracellular riboflavin level increase in strain XC-11GU | Data not specified |
| Process Optimization | Medium Optimization & RSM | Optimization of carbon, nitrogen sources, and salts via RSM | 113.91 ± 7.58 mg/L (post-cofactor) -> 618.61 ± 16.29 mg/L (final) |
Problem: No CRM A production after antibiotic selection.
camE. Screen for mutants with high expression levels, not just antibiotic resistance [3].Problem: Low yield in activated mutant strains.
Problem: Unclear mutation sites in high-producing mutants.
rpsL or rpoB genes. Prioritize phenotypic traits (e.g., antibiotic resistance level, gene expression) alongside genotypic analysis for strain selection [3].The diagram below details the workflow from mutant selection to optimized production.
camE), and antimicrobial bioassays to reliably identify improved mutants [3].
The following table summarizes key physical-chemical and handling information for Caerulomycin A, which is foundational for any experimental use.
| Parameter | Details |
|---|---|
| Molecular Weight | 229.24 g/mol [1] |
| CAS Number | 21802-37-9 [1] |
| Purity for Research | ≥ 98.0% [1] |
| Stock Solution Solvent | DMSO [1] |
| Typical Stock Concentration | 25 mg/mL (109 mM) [1] |
| Short-Term Storage | -20°C or 4°C [1] |
| Long-Term Storage | -80°C for up to 2 years [1] |
The table below outlines specific methodologies from published studies where this compound was used successfully in cell culture. These protocols can serve as a reference for your experimental setup.
| Cell Type / Assay | CaeA Concentration | Treatment Duration | Key Findings / Purpose | Citation |
|---|---|---|---|---|
| Naïve CD4+ T Cell (Mouse) | 0 - 0.15 µM | 4-6 days (under polarizing conditions) | Induced Treg generation; suppressed Th1/Th17 differentiation [2] | |
| RAW264.7 Macrophage | 20 µM | Not specified (pre-treatment before LPS challenge) | Inhibited M1 polarization; modulated cytokine response [3] | |
| Jurkat T-Lymphocyte | 0 - 2.5 µM | 24 hours | Caused cell cycle arrest in S phase; induced iron depletion [4] | |
| Various Cancer Cells (e.g., A549, HL-60) | IC~50~ values: 0.26 µM (A549), 0.71 µM (HL-60) | 24-72 hours | Inhibited cell viability; dual targeting of tubulin and Topo-I [5] |
Since direct stability data is unavailable, you will need to characterize this parameter yourself. Here is a recommended workflow:
The following diagrams illustrate the primary molecular mechanisms of this compound identified in the literature, which are the basis for the bioactivity assays recommended for stability testing.
The table below summarizes key data from recent research on optimizing Caerulomycin A production in microbial strains.
| Strain | Optimization Strategy | Key Findings/Outcome | Final Titer | Citation |
|---|---|---|---|---|
| Actinoalloteichus sp. AHMU CJ021 | Ribosome engineering (gentamycin resistance) | Activated a silent biosynthetic gene cluster; initial production. | 42.51 ± 4.22 mg/L | [1] [2] |
| Mutant strain XC-11GU | UV mutagenesis on strain XC-11G | Enhanced yield from the activated strain. | 78.62 ± 3.55 mg/L | [1] [2] |
| Mutant strain XC-11GUR | Cofactor engineering (riboflavin) & medium optimization (Response Surface Methodology) | Significantly enhanced production titer; a 14.6-fold increase from the initial mutant. | 618.61 ± 16.29 mg/L | [1] [2] |
This compound exhibits promising bioactivities through a unique dual-targeting mechanism, as detailed below.
| Property/Aspect | Description | Citation |
|---|---|---|
| Core Structure | Featured 2,2'-bipyridine skeleton. | [3] [4] |
| Primary Targets | Dual-targeting agent for tubulin and DNA topoisomerase I (Topo-1). | [3] |
| Mechanism on Tubulin | Promotes tubulin polymerization and stabilizes microtubules (similar to paclitaxel). | [3] |
| Mechanism on Topo-1 | Inhibits Topo-1 enzyme activity. | [3] |
| Cytotoxicity | Inhibits cell viability and growth of various cancer cells, yet exhibits low cytotoxicity against some normal human cell lines. Shows activity against paclitaxel-resistant cells and synergizes with paclitaxel. | [3] [4] |
| In Vivo Efficacy | Reduces tumor size and weight in nude mouse models with no noticeable side effects reported. | [3] |
| Other Bioactivities | Known as an immunosuppressive agent; also exhibits antibacterial properties. | [1] [2] |
Since a direct HPLC method is not available, you can develop one by leveraging the compound's known properties. The following workflow outlines a systematic approach.
You can use two primary strategies to generate CaeA-resistant mutants: a classical forward genetics approach using chemical mutagenesis or a modern, targeted approach using genome-wide CRISPR-Cas9 screens. The workflows for both methods are outlined below.
This method involves using a mutagen to create random mutations in a population of cells, followed by selection with CaeA.
This is a powerful, unbiased method to identify genes whose knockout confers resistance. It directly reveals the drug's mechanism of action and resistance pathways.
For a successful screen, careful planning of these parameters is crucial. The table below summarizes key factors.
| Experimental Factor | Considerations & Recommendations |
|---|---|
| Cell Line Selection | Use a CaeA-sensitive cell line with high transfection/transduction efficiency (e.g., A375, HL-60, H1299) [2]. |
| CaeA Concentration | Use a concentration that causes high lethality (>>50%) in the parental population. Pilot dose-response curves are essential to determine the IC70-IC90 [3]. |
| Selection Duration | Allow sufficient time for resistant clones to emerge or for sensitive cells to be killed, typically 1-2 weeks [2] [3]. |
| Control Group | Always include a no-drug control group to account for natural variations in gRNA abundance or cell growth [3]. |
Research on CaeA's mechanism of action suggests specific pathways that resistance mutations might target.
| Problem | Potential Cause | Solution |
|---|---|---|
| No resistant colonies form. | CaeA concentration is too high. | Perform a dose-response assay to determine the appropriate selective concentration [2]. |
| Excessive background growth in selection. | CaeA concentration is too low or has degraded. | Confirm CaeA potency and re-optimize the working concentration. Ensure proper drug storage. |
| High false-positive rate in CRISPR screen. | Insufficient replication or low gRNA coverage. | Ensure the cell pool has >1000x coverage for the gRNA library and include multiple replicate samples [3]. |
| Identified resistance genes are unclear. | Off-target effects or complex polygenic resistance. | Validate top hits by performing individual knockout/knockdown experiments and re-testing for CaeA resistance [3]. |
A common major hurdle is that the biosynthetic gene cluster (BGC) for CRM A is often silent under standard laboratory fermentation conditions, meaning the strain possesses the genes but does not produce the compound [1]. The following table outlines core strategies to overcome this and other production limitations.
| Issue | Possible Cause | Solution & Experimental Approach | Key Outcomes & Notes |
|---|---|---|---|
| No CRM A detected in fermentation | Silent biosynthetic gene cluster (BGC) [1] | Ribosome Engineering: Treat wild-type strain (e.g., Actinoalloteichus sp.) with sub-inhibitory concentrations of antibiotics like gentamicin. Screen mutants for expression of essential gene camE using RT-PCR [1]. |
Mutant strain XC-11G achieved initial production of 42.51 ± 4.22 mg/L [1]. |
| Low production titer | Suboptimal strain performance or medium composition [1] | 1. UV Mutagenesis: Irradiate a producing mutant (e.g., XC-11G) and screen for variants with increased antibacterial activity or higher titers [1]. 2. Medium Optimization: Use statistical methods like Response Surface Methodology (RSM) to optimize carbon/nitrogen sources and other medium components [1]. | UV-derived strain XC-11GU yielded 78.62 ± 3.55 mg/L. Combined RSM and medium optimization boosted titer to 618.61 ± 16.29 mg/L, a 14.6-fold increase from initial mutant [1]. | | Insufficient 2,2'-bipyridine core formation | Inefficient function of the NRPS-PKS assembly line [2] | Cofactor Engineering / Trans-acting Factors: Ensure functional expression of the flavoprotein CaeB1. This trans-acting flavoprotein is essential for oxidative processing and C-C bond formation during 2,2'-bipyridine assembly [2]. | In vitro reconstitution failed without CaeB1. Its addition enabled production of the bipyridinyl-leucine intermediate [2]. |
Q1: What is the basic biosynthetic pathway of Caerulomycin A? CRM A biosynthesis is initiated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. This pathway constructs the core 2,2'-bipyridine skeleton from picolinic acid, malonyl-CoA, and L-cysteine. A key, unusual step involves NRPS-mediated C-C bond formation for heterocyclization, which requires a trans-acting flavoprotein (CaeB1). The core structure then undergoes tailoring reactions like oxime formation and methylation to form the final product [1] [2].
Q2: From which microbial strains can CRM A be produced? CRM A can be isolated from specific actinomycete strains, primarily within the Actinoalloteichus genus. Documented producer strains include:
Q3: Are there any special cofactor requirements for the biosynthesis? Yes, the activity of the flavoprotein CaeB1 is crucial. This protein noncovalently binds oxidized Flavin Adenine Dinucleotide (FAD) and is necessary for the oxidative processing of the L-cysteinyl intermediate tethered to the PCP domain of the NRPS, which drives the formation of the bipyridine core [2].
To help visualize the overall process, here are diagrams of the strain improvement workflow and the core biosynthetic assembly line.
What is this compound and why is it significant? this compound (CaeA) is a natural product isolated from marine-derived actinomycetes, primarily Actinoalloteichus species [1] [2]. It features a distinctive 2,2'-bipyridine core structure and has demonstrated a range of promising bioactivities [3] [4]. Its significance in drug development is underscored by its dual role as a potent immunosuppressive agent that can induce regulatory T-cells (Tregs) [5], and as a dual-targeting anticancer agent that promotes tubulin polymerization and inhibits DNA topoisomerase I (Topo-1) [3].
How can UV mutagenesis enhance this compound titers? UV mutagenesis is a classical strain improvement (CSI) technique that introduces random mutations into the microbial genome. In the context of this compound, it was successfully used to further enhance the titer of a producing strain that had already been activated through other methods [1] [2]. By generating a large pool of genetic variants, UV mutagenesis allows for the selection of mutant strains with upregulated biosynthetic pathways, leading to higher antibiotic yields.
What are the critical parameters for a UV mutagenesis experiment? A successful UV mutagenesis protocol depends on carefully controlled parameters. The table below summarizes the key factors based on established protocols [6] [1].
| Parameter | Consideration & Typical Range |
|---|---|
| Strain Preparation | Grow culture overnight. Pellet and resuspend in sterile saline to create a cell suspension [6]. |
| UV Dose / Lethal Rate | Aim for a high lethal rate (e.g., >99.99%) to enrich for a small pool of survivors with potentially beneficial mutations. Test a range of doses (e.g., 5,000 - 30,000 µJ/cm²) to determine the optimum [6] [1]. |
| Sample Handling | Plate cells in a thin droplet on an open, lid-less petri dish to ensure unshielded UV exposure. Work near the UV crosslinker to minimize contamination [6]. |
| Post-UV Recovery | Transfer treated cells to growth media. Plate an aliquot to determine the precise death rate and calculate the number of viable mutants [6]. |
| Mutant Screening | Use a high-throughput method, such as a bioactivity assay (e.g., zone of inhibition) or a reporter-guided system, to identify high-producing mutants from thousands of survivors [1] [7]. |
The following workflow integrates UV mutagenesis into a broader strain improvement strategy, as demonstrated for this compound [1] [2].
Step-by-Step Methodology:
Low Mutant Survival or No Mutants Recovered:
No Improvement in Titer Among Screened Mutants:
xylE) is under the control of a key biosynthetic promoter, can visually indicate high-producing colonies and has been successfully used for other antibiotics [7].High Variability in Production Among Mutants:
Q1: What is Caerulomycin A and why is its production optimization important? this compound (CaeA) is a natural product (alkaloid) isolated from marine actinomycetes, known for its potent immunosuppressive and antimicrobial activities [1] [2] [3]. It is a promising drug lead because it can suppress the differentiation of naïve T cells into pathogenic Th1 and Th17 cells while enhancing the generation of regulatory T cells (Tregs), which has been shown to alleviate symptoms in disease models like experimental autoimmune encephalomyelitis (EAE) [2]. Optimizing its production is crucial because the native biosynthetic gene clusters in producing strains are often silent under standard laboratory conditions, leading to very low or undetectable yields [1]. Effective optimization strategies can increase titers by more than 14-fold, making the compound available for further research and development [1].
Q2: What are the common strategies to activate and enhance this compound production? A combinatorial approach is most effective. The following table summarizes key strategies and their outcomes from a successful study on Actinoalloteichus sp. AHMU CJ021 [1].
| Strategy | Objective | Key Action | Outcome (CaeA Titer) |
|---|---|---|---|
| Ribosome Engineering | Activate silent gene cluster | Generate gentamicin-resistant mutants | 42.51 ± 4.22 mg/L (initial production) |
| UV Mutagenesis | Enhance production of activated strain | Irradiate mutant XC-11G; screen for higher bioactivity | 78.62 ± 3.55 mg/L |
| Cofactor Engineering | Increase intracellular riboflavin | Supplement culture with riboflavin | Specific titer not stated; used in combination |
| Medium Optimization & RSM | Statistically optimize culture medium | Use RSM to adjust component ratios | 618.61 ± 16.29 mg/L (final titer) |
Q3: What is Response Surface Methodology (RSM) and why is it used in fermentation optimization? Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model, analyze, and optimize processes where a response of interest (e.g., product yield) is influenced by several variables [4].
Q4: I have an activated CaeA-producing strain. How do I begin optimizing with RSM? Based on general RSM protocols and the CaeA case study, the workflow involves the following stages. The diagram below outlines this iterative process.
Troubleshooting Common RSM Scenarios:
Problem: The mathematical model has a poor fit.
Problem: The validation experiment yield is significantly lower than predicted.
| Aspect | Experimental Findings |
|---|---|
| Combination Effect | Synergistic reduction in cancer cell colony formation rate [1] [2] |
| Resistance Reversal | Effective against paclitaxel-resistant cancer cell lines [1] [2] |
| In Vivo Validation | Reduced tumor size and weight in mouse models with no noticeable side effects [1] [2] [3] |
| Proposed Mechanism | Dual-targeting of Tubulin (promotes polymerization) and DNA Topoisomerase I (inhibits activity) [1] [2] [3] |
The following details the key methodologies used to generate the data on CaeA and paclitaxel synergy.
The synergistic relationship is likely due to CaeA's unique dual-targeting mechanism, which complements paclitaxel's action. The following diagram illustrates the proposed mechanisms and how the key experiments interconnect to validate the synergy.
The diagram shows how CaeA targets both the microtubule network and DNA replication machinery, creating a multi-front attack on cancer cells that enhances paclitaxel's primary mechanism.
For researchers, the Combination Index (CI) is a crucial metric for quantifying synergy. In the study that identified the CaeA-paclitaxel synergy, the CI was greater than 1 [4]. This indicates a supra-additive effect where the combined effect is greater than the sum of individual drug effects. CaeA's activity against paclitaxel-resistant cell lines [1] [2] is particularly promising for overcoming a major clinical limitation of taxane-based therapies.
The table below summarizes the core characteristics, mechanisms, and experimental efficacies of these immunosuppressive agents.
| Feature | Caerulomycin A (CaeA) | Cyclosporine A (CsA) | FK506 (Tacrolimus) |
|---|---|---|---|
| Origin/Class | Bipyridyl compound [1] | Cyclic undecapeptide from fungus [2] | Macrolide lactone from fungus [2] |
| Primary Molecular Target | Cellular iron content; JAK-STAT pathway [3] [1] | Cyclophilin (immunophilin) [4] [5] [2] | FKBP12 (immunophilin) [4] [5] [2] |
| Primary Mechanism of Immunosuppression | 1. Depletes intracellular iron, inhibiting ribonucleotide reductase (RNR) and causing cell cycle arrest [3]. 2. Promotes Treg generation via TGF-β-Smad3 pathway and suppresses IFN-γ-STAT1 via SOCS1 [1]. | Complex with Cyclophilin inhibits Calcineurin phosphatase activity. Prevents NFAT dephosphorylation/nuclear translocation, suppressing IL-2 production and T-cell activation [4] [5] [2]. | Complex with FKBP12 inhibits Calcineurin phosphatase activity. Prevents NFAT dephosphorylation/nuclear translocation, suppressing IL-2 production and T-cell activation [4] [5] [2]. | | Key Immunological Effects | - Induces and expands CD4+ Foxp3+ Regulatory T-cells (Tregs) [1].
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies from the cited literature.
1. Protocol: In Vitro T-cell Differentiation and CaeA Treatment [1] - Cell Source: Naïve CD4+ T cells isolated from mice. - Polarization: Cells are stimulated with anti-CD3/CD28 antibodies and cultured under specific polarizing conditions: - Tregs: TGF-β (5 ng/mL) + IL-2 (100 U/mL) for 5 days. - Th1 cells: IL-12 (5 ng/mL) + anti-IL-4 antibody for 4 days, with cytokine replenishment. - Th17 cells: IL-6 (40 ng/mL) + TGF-β (2.5 ng/mL) + anti-IL-4/IFN-γ antibodies for 4 days, with cytokine replenishment. - Drug Treatment: CaeA is added to cultures at varying concentrations (e.g., 0-0.15 µM). - Analysis: The frequency of Tregs (Foxp3+), Th1 (IFN-γ+), and Th17 (IL-17+) cells is analyzed by flow cytometry. For Th1 and Th17 analysis, cells are re-stimulated with PMA and ionomycin in the presence of brefeldin A before staining.
2. Protocol: In Vivo LPS-Induced Sepsis Model [6] - Model Induction: C57BL/6 mice are injected intraperitoneally with Lipopolysaccharide (LPS). - Drug Treatment: CaeA is administered at different doses. A dose of 20 mg/kg was identified as optimal for improving survival. - Analysis: - Primary Outcome: Survival rate of mice is monitored. - Molecular Analysis: Expression of M1 (CD86, NOS2) and M2 (CD206, ARG1) macrophage markers, along with pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-4, IL-10) cytokines, is measured in tissue or serum.
3. Protocol: In Vivo Sciatic Nerve Regeneration [8] - Model: Rats subjected to sciatic nerve crush injury. - Drug Treatment: FK506 is administered via daily subcutaneous injections at 2, 5, or 10 mg/kg for 18 days. Cyclosporine A is used for comparison at 10 or 50 mg/kg. - Analysis: - Functional Recovery: The appearance of hind foot function is observed and compared to saline-treated controls. - Morphological Analysis: Light microscopy and morphometric analysis of regenerating myelinated fibers and axonal calibers in the soleus nerve. - Regeneration Rate: The rate of sensory axon regeneration is measured by radiolabeling the L5 dorsal root ganglion.
The diagrams below illustrate the distinct signaling pathways and a general experimental workflow for evaluating these agents.
This compound is a natural alkaloid with a 2,2'-bipyridine core structure and is known for its antibiotic, antifungal, and cytotoxic properties [1] [2]. Recent synthetic studies have produced novel analogs showing significantly enhanced cytotoxicity against human cancer cell lines, with some being more potent than the reference drug ellipticine [2].
To confirm whether this compound dual-targets tubulin and Topo-1, you would need to design experiments similar to those used for other confirmed dual-targeting compounds. The table below outlines standard experimental approaches for this type of investigation.
| Target System | Key Experimental Methods | Expected Outcome for a True Inhibitor | Examples from Other Compounds |
|---|
| Topoisomerase I (Topo-1) [3] | • DNA relaxation assay: Measures inhibition of Topo-1's ability to relax supercoiled DNA. • ICE assay (In Vivo Complex of Enzyme): Detects stabilization of the Topo-1-DNA "cleavable complex". | • Dose-dependent inhibition of DNA relaxation. • Increased formation of Topo-1-DNA complexes. | Camptothecins (e.g., Topotecan, Irinotecan) are known Topo-1 poisons [3]. | | Tubulin/Microtubules [4] [5] | • Tubulin polymerization assay: Measures compound's effect on tubulin assembly in vitro. • Immunofluorescence microscopy: Visualizes disruption of cellular microtubule network. • Cell cycle analysis: Checks for G2/M phase arrest. | • Inhibition of tubulin polymerization. • Collapse of mitotic spindles. • Accumulation of cells in G2/M phase. | Colchicine Binding Site Inhibitors (CBSIs) like novel compound S-72 [4]. | | Cellular Phenotype | • Cell viability assays (e.g., CCK-8, ATP-luminescence). • Apoptosis detection (e.g., flow cytometry). • Wound healing/Invasion assays. | • Potent cytotoxicity. • Induction of apoptosis. • Inhibition of cell migration and invasion. | Orthodiffene B was identified via in silico analysis and molecular dynamics studies [6]. |
The general workflow for such an investigation can be summarized as follows, moving from computational prediction to experimental validation:
To advance this research topic, you could:
"this compound tubulin" or "this compound topoisomerase I" in specialized scientific databases such as PubMed and Scopus, which may yield more focused results than general searches.
The following table summarizes the key experimental findings regarding the cytotoxicity and anticancer activity of Caerulomycin A (CaeA).
| Aspect | Experimental Findings | Significance & Context |
|---|---|---|
| Cytotoxicity (In Vitro) | Inhibits viability/growth of various human cancer cell lines (A375, A549, H1299, HepG2, HT29, HL-60, M624) [1]. Exhibits low cytotoxicity against normal cells [1]. | Demonstrates broad-spectrum anti-cancer potential with a favorable selective toxicity towards cancer cells, suggesting a potentially wider therapeutic window [1]. |
| Anticancer Mechanism | Dual-targeting agent: Promotes tubulin polymerization and inhibits DNA topoisomerase I (Topo-1) activity [1]. | A multi-target approach may lead to increased efficacy and reduced susceptibility to drug resistance compared to single-target agents [1]. |
| Activity vs. Resistant Cells | Affects paclitaxel-resistant A375 cancer cells and shows a synergistic effect with paclitaxel in reducing cancer cell colony formation [1]. | Indicates potential for overcoming and combination therapy for resistant cancers, a major challenge in chemotherapy [1]. |
| In Vivo Efficacy | Significantly reduces tumor size and weight in nude mice inoculated with human tumor cells. Shows no noticeable side effects at tested doses [1]. | Confirms anticancer activity in a live animal model and suggests low toxicity, a crucial finding for further drug development [1]. |
| Synthetic Analogs | Novel synthetic analogs, particularly C-4 benzyl ether derivatives with halogenated substitutions, exhibit significantly enhanced cytotoxicity, surpassing the parent CaeA and the reference drug ellipticine [2]. | Opens avenues for Structure-Activity Relationship (SAR) studies and the development of more potent next-generation compounds based on the CaeA scaffold [2]. |
The data presented in the summary table is supported by the following key experiments:
The natural product scaffold of CaeA serves as a starting point for creating more potent derivatives.